Technical Documentation Center

3-[4-(Benzyloxy)phenoxy]azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[4-(Benzyloxy)phenoxy]azetidine
  • CAS: 1219977-14-6

Core Science & Biosynthesis

Foundational

3-[4-(Benzyloxy)phenoxy]azetidine chemical structure and physicochemical properties

Executive Summary In contemporary medicinal chemistry, the strategic replacement of flexible or metabolically vulnerable rings with rigidified bioisosteres is a foundational tactic for optimizing pharmacokinetic (PK) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of flexible or metabolically vulnerable rings with rigidified bioisosteres is a foundational tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) has emerged as a highly versatile building block in this domain. By substituting traditional piperidine or pyrrolidine rings with a strained 4-membered azetidine, researchers can finely tune basicity, reduce lipophilicity, and alter the spatial projection of pharmacophores. This whitepaper details the physicochemical properties, mechanistic utility, and validated synthetic protocols for 3-[4-(Benzyloxy)phenoxy]azetidine, providing a comprehensive guide for drug development professionals.

Physicochemical Profiling

The structural architecture of 3-[4-(Benzyloxy)phenoxy]azetidine consists of a secondary amine within a strained 4-membered heterocycle, linked via an ether bridge to a para-substituted benzyloxyphenyl tail. This unique geometry limits the conformational freedom of the ether oxygen, effectively locking the lipophilic tail into a defined vector.

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
CAS Number 1219977-14-6[1]Unique identifier for regulatory and inventory tracking.
Molecular Formula C16H17NO2[1]Balances polar surface area with lipophilic bulk.
Molecular Weight 255.31 g/mol [1]Well within Lipinski’s Rule of 5; highly favorable for CNS penetration.
Predicted Boiling Point 407.2 ± 40.0 °C[2]Indicates high thermal stability of the ether linkages.
Predicted Density 1.154 ± 0.06 g/cm³[2]Standard for rigidified heterocyclic aromatic ethers.

Mechanistic Utility & Bioisosteric Rationale

The Azetidine Advantage: Escaping Off-Target Liabilities

Historically, 4-phenylpiperidines and 3-phenoxypyrrolidines have been utilized to target central nervous system (CNS) receptors. However, these scaffolds frequently suffer from off-target binding to the Dopamine Transporter (DAT) and the hERG ion channel due to their high basicity and specific spatial overlap with endogenous neurotransmitters.

Transitioning to a 3-phenoxyazetidine core disrupts the established pharmacophore for DAT inhibition[3]. The azetidine ring lowers the pKa of the secondary amine relative to piperidine, reducing the strength of off-target ionic interactions while maintaining sufficient basicity for primary target engagement.

Target Interactions: PDE9A and nAChR

The 3-[4-(Benzyloxy)phenoxy]azetidine scaffold has proven highly effective in two distinct therapeutic arenas:

  • Phosphodiesterase 9A (PDE9A) Inhibition : In the pursuit of brain-penetrant PDE9A inhibitors for cognitive disorders, the azetidine nitrogen acts as a critical hydrogen-bond donor/acceptor. Crystallographic studies reveal that the azetidine nitrogen forms a direct hydrogen bond with the hydroxyl group of Tyr-424, bypassing the water-bridged networks typical of larger rings[3]. Simultaneously, the extended benzyloxyphenoxy tail aligns to form robust edge-face π-π interactions with Phe-456[3].

  • Nicotinic Acetylcholine Receptors (nAChR) : Azetidinyl analogues and their benzyloxyphenoxy derivatives are potent tools for targeting the α4β2-nAChR subtype[4]. The rigid distance between the basic nitrogen and the ether oxygen mimics the acetylcholine pharmacophore, while the lipophilic benzyloxy group probes deep hydrophobic pockets, conferring selectivity over the peripheral α3β4 subtype[4].

Pharmacophore A Azetidine Nitrogen (H-Bond Donor/Acceptor) B Phenoxy Ether Linker (Conformational Flexibility) A->B Target1 Receptor Tyrosine (e.g., Tyr-424) A->Target1 Direct H-Bond C Benzyloxy Tail (Lipophilic/Pi-Pi Stacking) B->C Target2 Receptor Phenylalanine (e.g., Phe-456) B->Target2 Edge-Face Pi Interaction Target3 Hydrophobic Pocket C->Target3 Hydrophobic Burial

Fig 1: Pharmacophore interaction model of the azetidine and benzyloxyphenoxy moieties.

Experimental Protocols: Synthesis & Validation

The synthesis of 3-aryloxyazetidines requires careful circumvention of the inherent ring strain. Direct S_N2 displacement of a 3-mesyl or 3-tosyl azetidine by a phenol often results in poor yields due to competing elimination reactions. Instead, a Mitsunobu etherification utilizing N-Boc-3-hydroxyazetidine is the gold standard[5].

Synthesis A N-Boc-3-hydroxyazetidine + 4-Benzyloxyphenol B Mitsunobu Reaction (DIAD, PPh3, THF) A->B Reagents added at 0°C C N-Boc-3-[4-(benzyloxy)phenoxy]azetidine B->C Etherification (RT, 18h) D Boc Deprotection (TFA/DCM or HCl/MeOH) C->D Acidic Cleavage E 3-[4-(Benzyloxy)phenoxy]azetidine (Target Compound) D->E Neutralization & Purification

Fig 2: Step-by-step synthetic workflow for 3-[4-(Benzyloxy)phenoxy]azetidine.

Step-by-Step Methodology

Phase 1: Mitsunobu Etherification Causality: The Mitsunobu reaction ensures clean inversion of stereochemistry (preventing ring-opening side reactions) and drives the etherification under mild, neutral-to-slightly-acidic conditions, preserving the strained 4-membered ring[5].

  • Preparation : Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and 4-benzyloxyphenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Activation : Add Triphenylphosphine (PPh3, 1.2 eq) and cool the reaction vessel to 0 °C using an ice bath.

  • Coupling : Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Critical Note: DIAD must be added slowly to control the exothermic formation of the betaine intermediate.

  • Propagation : Remove the ice bath, allow the mixture to warm to room temperature, and stir for 18 hours.

  • Isolation : Quench with water, extract with ethyl acetate (EtOAc), dry over Na2SO4, and concentrate. Purify via flash column chromatography (cyclohexane/EtOAc) to yield N-Boc-3-[4-(benzyloxy)phenoxy]azetidine.

Phase 2: Selective Boc Deprotection Causality: The tert-butoxycarbonyl (Boc) group must be removed without cleaving the terminal benzyl ether. Standard hydrogenolysis (Pd/C, H2) would undesirably debenzylate the molecule[5]; therefore, highly specific acidic cleavage is required.

  • Acidification : Dissolve the intermediate in Dichloromethane (DCM) and cool to 0 °C. Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.

  • Cleavage : Stir the solution for 2 hours at room temperature.

  • Neutralization : Concentrate under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is slightly basic (pH ~8).

  • Final Recovery : Extract the organic layer, dry over anhydrous Na2SO4, and evaporate the solvent to yield the free base, 3-[4-(Benzyloxy)phenoxy]azetidine.

Analytical Validation

To verify the integrity of the synthesized compound, researchers must employ:

  • LC-MS : Confirm the presence of the exact mass. The target compound will exhibit a dominant [M+H]+ peak at m/z 256.3.

  • 1H NMR (CDCl3) : The azetidine ring protons typically appear as distinct, downfield-shifted multiplets between 3.8–4.5 ppm due to the deshielding effects of the adjacent nitrogen and oxygen atoms. The benzylic −CH2​− group will manifest as a sharp, diagnostic singlet near 5.0 ppm.

Pharmacokinetic (PK) & ADME Implications

Integrating the 3-[4-(Benzyloxy)phenoxy]azetidine moiety into a lead compound significantly alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Blood-Brain Barrier (BBB) Penetration : The compact nature of the azetidine ring lowers the Topological Polar Surface Area (TPSA) and overall molecular weight. Compounds containing this motif frequently show excellent MDR BA/AB efflux ratios (e.g., < 2.5), indicating low P-glycoprotein (P-gp) efflux and high suitability for CNS indications[3].

  • Metabolic Stability : While the azetidine core is metabolically robust, the benzyloxy tail is a known site for potential CYP450-mediated O-dealkylation. Lead optimization campaigns utilizing this building block must prospectively track Human Liver Microsomal (HLM) clearance to ensure the lipophilic tail does not drive excessive hepatic metabolism[3].

References

  • Journal of Medicinal Chemistry (ACS Publications). "Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists". Retrieved from:[Link]

  • AIR Unimi. "Chemistry and Pharmacology of a Series of Unichiral Analogues...". Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors". Retrieved from:[Link]

Sources

Exploratory

molecular weight, exact mass, and formula of 3-[4-(Benzyloxy)phenoxy]azetidine

In-Depth Technical Guide: Molecular Properties, Synthesis, and Applications of 3-[4-(Benzyloxy)phenoxy]azetidine Executive Summary 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a specialized heterocyclic build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Molecular Properties, Synthesis, and Applications of 3-[4-(Benzyloxy)phenoxy]azetidine

Executive Summary

3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry and modern drug development. Featuring a conformationally restricted azetidine ring coupled to a lipophilic benzyloxy-phenoxy moiety, this compound serves as a critical intermediate for synthesizing central nervous system (CNS) therapeutics, G protein-coupled receptor (GPCR) ligands, and kinase inhibitors. This whitepaper details its physicochemical properties, exact mass analytics, and validated synthetic methodologies, providing a comprehensive resource for application scientists and synthetic chemists.

Physicochemical Profiling: Formula, Molecular Weight, and Exact Mass

Accurate mass determination and molecular profiling are foundational for downstream assay development, pharmacokinetic tracking, and quality control.

Table 1: Physicochemical Properties of 3-[4-(Benzyloxy)phenoxy]azetidine

PropertyValueCausality / Analytical Significance
Chemical Formula C16H17NO2Determines the isotopic envelope for MS analysis[1].
Molecular Weight 255.31 g/mol Standard molar mass used for stoichiometric calculations in synthesis[1].
Monoisotopic Exact Mass 255.1259 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
CAS Registry Number 1219977-14-6Unique identifier for regulatory, safety, and inventory tracking[2].
Expected [M+H]+ (ESI+) 256.1332 m/zPrimary target ion for LC-MS/MS positive mode ionization.

Analytical Insight: The exact mass of 255.1259 Da is calculated based on the most abundant isotopes of its constituent elements ( 12C16​+1H17​+14N1​+16O2​ ). In high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF), the protonated molecular ion [M+H]+ will appear at exactly 256.1332 m/z. A mass defect tolerance of ≤5 ppm is standard for verifying the structural integrity of this building block during batch release.

Structural Significance in Drug Design

The architectural design of 3-[4-(Benzyloxy)phenoxy]azetidine offers distinct pharmacological advantages:

  • Azetidine Ring: Unlike larger pyrrolidine or piperidine rings, the four-membered azetidine ring imposes significant conformational rigidity. This lowers the entropic penalty upon target binding. Furthermore, the reduced ring size alters the basicity (pKa) of the secondary amine, often enhancing membrane permeability and metabolic stability against oxidative deamination[3].

  • Benzyloxy-Phenoxy Ether: The extended aromatic system provides a highly lipophilic vector, ideal for occupying deep hydrophobic pockets in target proteins. The ether linkages maintain a degree of rotational flexibility, allowing the aromatic rings to adopt optimal binding geometries.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-aryloxyazetidines typically relies on the nucleophilic displacement ( SN​2 ) of an activated azetidine precursor by a phenol. The following protocol outlines a highly reliable synthesis using 1-Boc-3-(mesyloxy)azetidine and 4-(benzyloxy)phenol to yield the protected intermediate[4], followed by deprotection.

Step-by-Step Protocol: SN2 Displacement and Deprotection

  • Preparation of the Nucleophile: Dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq).

    • Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide anion unsolvated and highly reactive. K2​CO3​ is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions or cleaving the benzyloxy group.

  • SN2 Displacement: Add 1-Boc-3-(mesyloxy)azetidine (1.1 eq) to the mixture. Heat the reaction to 80°C under an inert nitrogen atmosphere for 12-16 hours.

    • Causality: The mesylate group is an excellent leaving group. Heating is required to overcome the steric hindrance associated with nucleophilic attack at the 3-position of the strained azetidine ring.

  • Workup of Intermediate: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate to yield the intermediate tert-butyl 3-(4-(benzyloxy)phenoxy)azetidine-1-carboxylate[4].

  • Boc Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10 eq). Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyloxycarbonyl (Boc) protecting group via an acid-catalyzed elimination, yielding the target secondary amine as a TFA salt.

  • Final Isolation: Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO3​ and extract with DCM to isolate the free base of 3-[4-(Benzyloxy)phenoxy]azetidine[5].

Synthesis A 1-Boc-3-(mesyloxy)azetidine + 4-(Benzyloxy)phenol B Nucleophilic Substitution (K2CO3, DMF, 80°C) A->B C N-Boc Intermediate B->C SN2 Displacement D Boc Deprotection (TFA/DCM) C->D E 3-[4-(Benzyloxy)phenoxy]azetidine (Target Molecule) D->E Cleavage

Figure 1: SN2-mediated synthesis workflow of 3-[4-(Benzyloxy)phenoxy]azetidine.

Pharmacokinetic & Analytical Workflows

To ensure the trustworthiness of the synthesized batch, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is employed to verify the exact mass.

LC-MS/MS Exact Mass Validation Protocol:

  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ ion required for positive-mode Electrospray Ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The highly lipophilic benzyloxy-phenoxy group ensures strong retention on the C18 stationary phase, separating the target from highly polar impurities (like residual TFA or salts).

  • Mass Detection: Scan in full MS mode (m/z 100-500) at a resolution of 70,000. Extract the ion chromatogram (EIC) for m/z 256.1332.

LCMS A Sample Prep (1 µg/mL in MeCN/H2O + 0.1% FA) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI+ Ionization (Formation of [M+H]+) B->C D High-Resolution MS (Target m/z: 256.1332) C->D Ion Transfer E Data Analysis (Mass Defect < 5 ppm) D->E Exact Mass Validation

Figure 2: High-Resolution LC-MS/MS workflow for exact mass validation.

References

  • Title: 3-[4-(Benzyloxy)
  • Title: 3-[4-(Benzyloxy)
  • Title: 3-[4-(Benzyloxy)
  • Title: Azetidine compounds Source: Abovchem URL
  • Source: Science of Synthesis (Thieme)

Sources

Foundational

Architectural and Safety Profiling of 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, conformationally restricted nitrogen heterocycles have become pivotal in optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, conformationally restricted nitrogen heterocycles have become pivotal in optimizing pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of 3-[4-(Benzyloxy)phenoxy]azetidine , detailing its structural rationale, rigorous Safety Data Sheet (SDS) handling protocols[1], and its validated application as a synthetic intermediate in the development of [2].

Chemical Identity and Structural Rationale

The utility of 3-[4-(Benzyloxy)phenoxy]azetidine stems from its tripartite structural design, which is highly valued by drug development professionals:

  • The Azetidine Core : A four-membered ring that imposes significant conformational rigidity. Compared to larger macrocycles like piperidine, azetidine lowers the basicity of the secondary amine (due to the increased s-character of the nitrogen lone pair) and reduces lipophilicity. This is highly advantageous for mitigating off-target hERG toxicity and improving metabolic stability.

  • The Phenoxy Linker : Provides a flexible, electron-rich ether linkage that allows the molecule to adopt multiple binding conformations within target receptor pockets.

  • The Benzyloxy Tail : A bulky, lipophilic aromatic moiety that acts as an excellent anchor for deep hydrophobic interactions in transmembrane receptors.

Table 1: Quantitative Chemical Identification
PropertyValue
Chemical Name 3-[4-(Benzyloxy)phenoxy]azetidine[3]
CAS Registry Number 1219977-14-6[3]
Molecular Formula C16H17NO2[3]
Molecular Weight 255.31 g/mol [4]
Physical State Solid (typically off-white powder)
Reactivity Profile Secondary amine (nucleophilic), stable under standard conditions

Safety Data Sheet (SDS) & Hazard Profile

As a biologically active intermediate, 3-[4-(Benzyloxy)phenoxy]azetidine requires stringent handling protocols. Based on [5], the compound exhibits specific acute and localized toxicities that necessitate targeted risk management[1].

Table 2: GHS Hazard Classification and Mitigation Strategy
Hazard ClassGHS CodeDescriptionRequired PPE & Engineering Controls
Skin Sensitization H317May cause an allergic skin reaction[1].Chemical-resistant nitrile gloves, lab coat[1].
Eye Irritation H319Causes serious eye irritation[1].Snug-fitting chemical safety goggles[1].
Inhalation Toxicity N/AIrritating to mucous membranes[1].Handle exclusively within a certified chemical fume hood[1].
Combustion Byproducts N/AEmits toxic fumes under fire conditions[1].Class B/C fire extinguisher; self-contained breathing apparatus (SCBA)[1].

Self-Validating Safety Protocol : Before initiating any reaction, verify the integrity of the fume hood airflow (target face velocity: 80-100 fpm). In the event of skin contact, the protocol mandates immediate washing with generous quantities of running water and non-abrasive soap, followed by the application of an emollient[1]. If eye contact occurs, flush continuously for 15 minutes while keeping eyes open[1].

Mechanistic Role in Pharmaceutical Synthesis

3-[4-(Benzyloxy)phenoxy]azetidine is prominently featured in the synthesis of complex pharmaceutical agents, notably substituted piperidine amide derivatives designed as local anesthetics or analgesics[2]. In these synthetic pathways, the secondary amine of the azetidine ring acts as a potent nucleophile.

A prime example is its reaction with 1-bromo-5-fluoropentane to yield 3-(4-(benzyloxy)phenoxy)-1-(5-fluoropentyl)azetidine[6]. The causality behind the experimental design is rooted in balancing nucleophilic substitution (S_N2) kinetics against the inherent ring strain of the azetidine.

Experimental Protocol: S_N2 N-Alkylation Workflow

The following step-by-step methodology details the S_N2 alkylation of 3-[4-(Benzyloxy)phenoxy]azetidine, engineered for high yield and minimal ring-opening side reactions[6].

  • Step 1: Reagent Solubilization : In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 3-[4-(Benzyloxy)phenoxy]azetidine in anhydrous acetonitrile (CH3CN). Causality: Acetonitrile is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, thereby accelerating the S_N2 reaction rate.

  • Step 2: Base Addition : Add 2.0 equivalents of anhydrous Potassium Carbonate (K2CO3). Causality: K2CO3 is a mild, heterogeneous inorganic base. It effectively scavenges the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the azetidine (which would destroy its nucleophilicity). It is weak enough to avoid triggering E2 elimination of the alkyl halide.

  • Step 3: Electrophile Introduction : Dropwise add 1.2 equivalents of 1-bromo-5-fluoropentane[6].

  • Step 4: Thermal Activation : Heat the reaction mixture to 60°C with continuous magnetic stirring[6]. Causality: Heating to 60°C provides sufficient activation energy to overcome the S_N2 transition state barrier for a secondary amine reacting with a primary bromide, while remaining well below temperatures that might induce thermal degradation or azetidine ring-opening.

  • Step 5: Self-Validation (Reaction Monitoring) : After 4 hours, sample the reaction. Perform Thin-Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane eluent. The disappearance of the lower-R_f starting material and the emergence of a higher-R_f product spot acts as a self-validating checkpoint for reaction progression. Confirm mass via LC-MS.

  • Step 6: Workup and Isolation : Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K2CO3). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to isolate the pure intermediate.

SN2_Workflow Start 3-[4-(Benzyloxy)phenoxy]azetidine (Nucleophile) Solvent Anhydrous CH3CN (Polar Aprotic Solvent) Start->Solvent Dissolve Base Add K2CO3 (2.0 eq) (Acid Scavenger) Solvent->Base Suspend Electrophile 1-Bromo-5-fluoropentane (Electrophile) Base->Electrophile Dropwise Addition Reaction Thermal Activation 60°C, N2 Atmosphere Electrophile->Reaction SN2 Displacement Validation TLC & LC-MS Validation (Self-Validating Step) Reaction->Validation Monitor Progress Product N-Alkylated Azetidine Intermediate Validation->Product Workup & Purify

Caption: Experimental workflow for the S_N2 N-alkylation of 3-[4-(Benzyloxy)phenoxy]azetidine.

References

  • NextSDS Chemical Database . "3-[4-(Benzyloxy)phenoxy]azetidine — Chemical Substance Information." NextSDS.[Link]

  • Matrix Scientific . "Safety Data Sheet: 3-[4-(Benzyloxy)phenoxy]azetidine (Catalog 049535)." Matrix Scientific / 1int.[Link]

  • Wang, W., et al. "取代哌啶类酰胺衍生物及其制备方法和在药学上的应用" (Substituted piperidine amide derivatives and their preparation methods and pharmaceutical applications). Sichuan Haisco Pharmaceutical Co Ltd.

Sources

Exploratory

A Technical Guide to Preliminary In Vitro Toxicity Assessment of 3-[4-(Benzyloxy)phenoxy]azetidine Derivatives

This guide provides a comprehensive framework for conducting preliminary in vitro toxicity studies on 3-[4-(Benzyloxy)phenoxy]azetidine derivatives, a novel class of compounds with potential therapeutic applications. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting preliminary in vitro toxicity studies on 3-[4-(Benzyloxy)phenoxy]azetidine derivatives, a novel class of compounds with potential therapeutic applications. As researchers and drug development professionals, understanding the cytotoxic profile of new chemical entities is a critical early step in the safety assessment and lead optimization process. This document offers detailed, field-proven protocols and the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Importance of Early Toxicity Screening

Azetidine scaffolds are a cornerstone in medicinal chemistry, recognized for their presence in a wide array of biologically active compounds.[1] The unique conformational constraints imposed by the four-membered ring can lead to potent and selective interactions with biological targets.[1] The 3-[4-(Benzyloxy)phenoxy]azetidine scaffold represents a promising area for therapeutic innovation. However, early-stage assessment of potential toxicity is paramount to de-risk drug development pipelines and focus resources on candidates with the most favorable safety profiles.

In vitro cytotoxicity assays serve as a rapid and cost-effective first-tier screening method to identify compounds that may induce cell death or inhibit proliferation.[2] These assays provide crucial data on a compound's potential to interfere with fundamental cellular processes, guiding structure-activity relationship (SAR) studies and the selection of candidates for further development.[3] This guide will detail a multi-parametric approach to in vitro toxicity assessment, encompassing cell viability, membrane integrity, oxidative stress, and apoptosis.

Core Experimental Workflow

A logical and stepwise approach is essential for a thorough preliminary in vitro toxicity evaluation. The following workflow outlines a recommended sequence of assays, moving from general cytotoxicity to more mechanistic investigations.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Preparation & Solubilization B Cell Line Selection & Culture A->B Establish Assay System C MTT Assay (Cell Viability) B->C Dose-Response Treatment D LDH Assay (Membrane Integrity) B->D Parallel Treatment E Reactive Oxygen Species (ROS) Assay C->E Investigate Oxidative Stress G IC50 Determination C->G Quantify Viability F Apoptosis vs. Necrosis Assays D->F Characterize Cell Death D->G Quantify Cytotoxicity H SAR & Mechanistic Insights E->H F->H G->H Correlate Data

Caption: A streamlined workflow for in vitro toxicity screening.

Detailed Experimental Protocols

The following protocols are foundational for assessing the cytotoxicity of novel 3-[4-(Benzyloxy)phenoxy]azetidine derivatives. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control with a known cytotoxic agent, in every experiment.[4]

Cell Viability Assessment: The MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat cells with a range of concentrations of the 3-[4-(Benzyloxy)phenoxy]azetidine derivatives (e.g., 0.01 to 100 µM).[4]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.[4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5][6]

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4]

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[7]

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[7]

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).[9]

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can cause damage to cellular components.[10] An excess of ROS leads to oxidative stress, which has been implicated in various disease pathologies and drug-induced toxicity.[10] The DCF-DA assay is a common method to measure intracellular ROS levels.[11]

Protocol:

  • Cell Seeding and Treatment: Plate cells and treat with the azetidine derivatives as previously described.

  • DCF-DA Staining: After treatment, remove the culture medium and wash the cells with PBS. Then, add a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) and incubate for 30-45 minutes at 37°C in the dark.[10][12]

  • Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.[10]

Apoptosis Assessment

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis.[13] Many anti-cancer drugs induce apoptosis in tumor cells.[2][14] It is important to determine whether a compound induces apoptosis or necrosis, as the latter can trigger an inflammatory response. Several methods can be used to detect apoptosis, including Annexin V staining and caspase activity assays.[13][15]

Annexin V Staining Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with the test compounds.

  • Cell Harvesting: After treatment, harvest the cells (both adherent and suspension).

  • Staining: Resuspend the cells in a binding buffer and add fluorescently-labeled Annexin V and a viability dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_pathway Apoptotic Signaling Pathways extrinsic Extrinsic Pathway (Death Receptor) - Ligand Binding - DISC Formation - Caspase-8 Activation execution Execution Pathway - Caspase-3, -6, -7 Activation - Cleavage of Cellular Substrates - Apoptotic Body Formation extrinsic->execution Initiator to Effector intrinsic Intrinsic Pathway (Mitochondrial) - Cellular Stress - Bcl-2 Family Regulation - Cytochrome c Release - Apoptosome Formation - Caspase-9 Activation intrinsic->execution Initiator to Effector

Caption: Key signaling pathways in apoptosis.[16]

Data Interpretation and Reporting

A crucial aspect of in vitro toxicity testing is the accurate interpretation and clear presentation of the data.

Quantitative Data Summary

Summarizing the quantitative data in a tabular format allows for easy comparison between different derivatives and assays.

Compound IDStructureMTT IC50 (µM)LDH EC50 (µM)ROS Induction (Fold Change at 10 µM)Apoptosis Induction (% at 10 µM)
AZ-001 3-[4-(Benzyloxy)phenoxy]azetidineDataDataDataData
AZ-002 Derivative 2DataDataDataData
AZ-003 Derivative 3DataDataDataData
Positive Control e.g., DoxorubicinDataDataDataData

Note: The data in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

By comparing the toxicity data of different 3-[4-(Benzyloxy)phenoxy]azetidine derivatives, preliminary SAR can be established. For instance, the introduction of specific substituents on the benzyloxy or phenoxy rings may correlate with increased or decreased cytotoxicity. These insights are invaluable for guiding the design of subsequent generations of compounds with improved safety profiles.

Conclusion

This technical guide provides a robust framework for the preliminary in vitro toxicity assessment of 3-[4-(Benzyloxy)phenoxy]azetidine derivatives. By employing a multi-parametric approach that evaluates cell viability, membrane integrity, oxidative stress, and the mechanism of cell death, researchers can gain a comprehensive understanding of the cytotoxic potential of these novel compounds. The detailed protocols and data interpretation guidelines presented herein are intended to facilitate the generation of high-quality, reproducible data, thereby enabling informed decision-making in the early stages of the drug discovery and development process.

References

  • MTT Assay Protocol. (n.d.). Cellys. Retrieved March 24, 2026, from [Link]

  • ROS Assay Kit Protocol. (n.d.). Retrieved March 24, 2026, from [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (2025, July 29). Creative Diagnostics. Retrieved March 24, 2026, from [Link]

  • Cell Death Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved March 24, 2026, from [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013, May 17). JaCVAM. Retrieved March 24, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved March 24, 2026, from [Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (2003, August 15). PubMed. Retrieved March 24, 2026, from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved March 24, 2026, from [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010, December 15). PubMed. Retrieved March 24, 2026, from [Link]

  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. (2011, April 1). Arabian Journal of Chemistry. Retrieved March 24, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved March 24, 2026, from [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021, January 5). Bio-protocol. Retrieved March 24, 2026, from [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI. Retrieved March 24, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016, April 28). MDPI. Retrieved March 24, 2026, from [Link]

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024, January 1). PubMed. Retrieved March 24, 2026, from [Link]

  • LDH cytotoxicity assay. (2024, December 11). Protocols.io. Retrieved March 24, 2026, from [Link]

Sources

Foundational

The Mechanism of Action and Strategic Utility of 3-[4-(Benzyloxy)phenoxy]azetidine in Structure-Based Drug Discovery

Executive Summary In contemporary medicinal chemistry, the discovery of novel therapeutics rarely relies on a single "magic bullet" molecule; rather, it depends on the strategic assembly of privileged structural motifs....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the discovery of novel therapeutics rarely relies on a single "magic bullet" molecule; rather, it depends on the strategic assembly of privileged structural motifs. 3-[4-(Benzyloxy)phenoxy]azetidine (CAS 1219977-14-6)[1] is a highly specialized chemical building block that serves as a critical pharmacophore in the design of central nervous system (CNS) agents, kinase inhibitors, and G protein-coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth technical analysis of how this bipartite motif—comprising a conformationally restricted azetidine core and an extended lipophilic benzyloxyphenoxy tail—functions mechanistically when integrated into drug candidates. By acting as a bioisostere for larger, metabolically vulnerable rings (like piperidine), this scaffold optimizes both target engagement and pharmacokinetic (PK) profiles[2].

Structural Pharmacology: The Dual-Pharmacophore Hypothesis

The mechanism of action (MoA) of 3-[4-(Benzyloxy)phenoxy]azetidine-derived compounds is dictated by the distinct physicochemical contributions of its two primary structural domains.

The Azetidine Core: Physicochemical Modulation

The four-membered azetidine ring is a strained heterocycle that behaves fundamentally differently from its larger counterparts. Despite its high ring strain (~25.2 kcal/mol), azetidine possesses a gas-phase basicity and aqueous pKa​ (~11.29) that closely mirrors pyrrolidine (~11.31) and piperidine (~11.22)[3]. This ensures that at physiological pH (7.4), the azetidine nitrogen is predominantly protonated, allowing it to act as a robust hydrogen bond donor and participate in critical salt-bridge interactions with target receptors.

However, the compressed C–N–C bond angle (~93°) alters the s-character of the nitrogen lone pair, subtly modifying its hydrogen-bonding geometry[4]. In drug discovery, replacing a piperidine ring with an azetidine core reduces the overall lipophilicity ( logP ) and increases the fraction of sp3 hybridized carbons ( Fsp3​ ), which statistically correlates with improved clinical success rates[5]. Furthermore, azetidines often exhibit enhanced metabolic stability compared to piperidines, specifically by resisting cytochrome P450 (CYP)-mediated α -carbon oxidation that typically leads to toxic lactam or aldehyde metabolites[6].

The Benzyloxyphenoxy Axis: Deep-Pocket Engagement

The ether linkage connecting the azetidine to the benzyloxyphenyl group acts as a flexible hinge. This flexibility is crucial for the MoA, as it permits the extended, highly lipophilic benzyloxy tail to undergo induced-fit conformational changes. In targets such as monoamine transporters (e.g., the Dopamine Transporter, DAT) or aminergic GPCRs, this extended aromatic system penetrates deep hydrophobic channels, anchoring the molecule via π−π stacking and van der Waals interactions, thereby increasing the drug's residence time on the target[7].

Pharmacophore Azetidine Azetidine Ring (Basic Amine, pKa ~11.3) Ether Ether Linkage (Flexible Hinge) Azetidine->Ether Aspartate Receptor Aspartate (Salt Bridge) Azetidine->Aspartate Ionic Benzyloxy Benzyloxyphenoxy Tail (Lipophilic, Extended) Ether->Benzyloxy Hinge Receptor Hinge Region (H-Bond Acceptor) Ether->Hinge Dipole Hydrophobic Deep Hydrophobic Pocket (Pi-Pi Stacking) Benzyloxy->Hydrophobic Hydrophobic

Fig 1. Pharmacophore interaction model of the 3-[4-(Benzyloxy)phenoxy]azetidine motif.

Physicochemical Profiling & ADME Optimization

To understand the specific advantages of utilizing the 3-[4-(Benzyloxy)phenoxy]azetidine building block, we must compare it against the traditional piperidine-based analogs historically favored in medicinal chemistry[2].

Table 1: Comparative Physicochemical Profile of Saturated Heterocycles

PropertyAzetidine Core (4-membered)Piperidine Core (6-membered)Impact on Drug Design
Aqueous pKa​ ~11.29~11.22Both maintain physiological protonation; azetidine offers distinct exit vectors.
Lipophilicity ( logP ) LowerHigherAzetidine improves aqueous solubility and lowers non-specific binding.
Metabolic Stability High (Resists α -oxidation)Moderate (Prone to ring oxidation)Azetidine mitigates intrinsic clearance ( CLint​ ) liabilities[6].
Ring Strain High (~25.2 kcal/mol)Low (~0 kcal/mol)Azetidine provides structural rigidity, locking the pharmacophore in an active conformation[3].

Experimental Protocols: Synthesis and Target Validation

The integration of 3-[4-(Benzyloxy)phenoxy]azetidine into a lead series requires precise chemical methodologies, followed by rigorous biological validation. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Scaffold Incorporation via Reductive Amination

Causality: Reductive amination is chosen over direct alkylation (e.g., using alkyl halides) to prevent over-alkylation of the secondary amine. This ensures the azetidine nitrogen remains a basic tertiary amine capable of forming the critical salt bridge with the target receptor.

  • Reaction Setup: Dissolve 1.0 equivalent of the target core aldehyde and 1.1 equivalents of 3-[4-(Benzyloxy)phenoxy]azetidine hydrochloride in anhydrous dichloromethane (DCM).

  • Iminium Formation: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base, followed by 0.1 equivalents of glacial acetic acid. Logic: The weak acid catalyzes the formation of the electrophilic iminium ion intermediate without protonating the reducing agent.

  • Reduction: After 2 hours of stirring at room temperature, add 1.5 equivalents of sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Stir for 12 hours.

  • Self-Validation (LC-MS): Quench an aliquot in methanol and analyze via LC-MS. The protocol is validated when the starting aldehyde peak is consumed, and a single peak corresponding to the [M+H]+ of the target compound is observed with >95% purity (UV 254 nm).

Protocol 2: In Vitro Target Engagement (Radioligand Binding Assay)

Causality: To confirm that the benzyloxyphenoxy tail and azetidine core successfully engage the target (e.g., DAT or a GPCR), a competitive radioligand binding assay is utilized to calculate the equilibrium dissociation constant ( Ki​ ).

  • Membrane Preparation: Isolate cell membranes expressing the target receptor and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl).

  • Incubation: In a 96-well plate, combine 50 µL of the synthesized azetidine derivative (serial dilutions from 10 µM to 0.1 nM), 50 µL of radioligand (e.g., [3H] -WIN35428 for DAT), and 100 µL of membrane suspension.

  • Self-Validation (NSB Control): Include control wells containing a 1000-fold excess of an unlabeled reference ligand. Logic: This establishes the Non-Specific Binding (NSB) baseline. If the radioligand signal in these wells is not suppressed by >90%, the assay is invalid due to high background noise or degraded membranes.

  • Filtration & Detection: Incubate for 2 hours at room temperature to reach equilibrium. Harvest membranes onto GF/B glass fiber filters, wash with ice-cold buffer, and measure retained radioactivity via liquid scintillation counting.

Workflow Phase1 Phase 1: Chemical Synthesis Synthesis Reductive Amination (Coupling to Core Scaffold) Phase1->Synthesis Phase2 Phase 2: In Vitro Validation Binding Radioligand Binding Assay (Target Affinity) Phase2->Binding ADME Microsomal Stability (Intrinsic Clearance) Phase2->ADME Purification LC-MS & NMR (Purity >95%) Synthesis->Purification Lead Lead Compound (Azetidine Derivative) Purification->Lead Data PK/PD & MoA Data Binding->Data ADME->Data Lead->Phase2

Fig 2. Workflow for synthesizing and validating azetidine-based lead compounds.

References

  • 3-[4-(Benzyloxy)
  • Source: acs.
  • Source: benchchem.
  • Source: clockss.
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)
  • Source: researchgate.

Sources

Exploratory

Advanced Synthesis Pathways for 3-[4-(Benzyloxy)phenoxy]azetidine: A Comprehensive Technical Guide

Executive Summary The compound 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a highly valued structural motif in modern medicinal chemistry[1]. Featuring a rigid, highly strained four-membered azetidine ring l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a highly valued structural motif in modern medicinal chemistry[1]. Featuring a rigid, highly strained four-membered azetidine ring linked via an ether bridge to a functionalized biphenyl-like system, it serves as a critical building block for synthesizing Bruton's Tyrosine Kinase (BTK) inhibitors[2] and positive allosteric modulators of the metabotropic glutamate receptor 4 (mGluR4)[3].

As a Senior Application Scientist, I have structured this whitepaper to evaluate the two primary synthetic pathways for constructing this molecule: the Mitsunobu Etherification and the Nucleophilic Substitution ( SN​2 ) route. This guide details the mechanistic causality, reagent selection, and self-validating experimental protocols required to achieve high-yielding, scalable synthesis.

Retrosynthetic Analysis & Pathway Selection

The core synthetic challenge lies in the formation of the C–O bond at the sterically hindered C3 position of the azetidine ring. Direct arylation is notoriously difficult; thus, the retrosynthetic disconnection relies on coupling a protected azetidine derivative with 4-(benzyloxy)phenol.

To prevent unwanted side reactions at the secondary amine, the azetidine nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group.

Retrosynthetic workflow for 3-[4-(Benzyloxy)phenoxy]azetidine via Mitsunobu and SN2 pathways.

Mechanistic Insights: The "Why" Behind the Chemistry

Pathway A: Mitsunobu Etherification

The Mitsunobu reaction utilizes 1-Boc-3-hydroxyazetidine and 4-(benzyloxy)phenol. It is highly favored in discovery chemistry because it avoids the need to pre-activate the alcohol into a halide or sulfonate ester[4].

Causality & Design:

  • Activation: Triphenylphosphine ( PPh3​ ) attacks Diisopropyl azodicarboxylate (DIAD) to form a zwitterionic betaine intermediate.

  • Deprotonation: The betaine is basic enough to deprotonate the 4-(benzyloxy)phenol ( pKa​≈10 ), generating a phenoxide nucleophile.

  • Leaving Group Generation: The azetidinol attacks the phosphonium center, converting the poor hydroxyl leaving group into an excellent alkoxyphosphonium leaving group.

  • Inversion: The phenoxide executes an SN​2 attack on the C3 carbon, expelling triphenylphosphine oxide ( OPPh3​ ) and yielding the ether[3].

Mechanistic cycle of the Mitsunobu etherification highlighting the SN2 inversion step.

Pathway B: Direct SN​2 Substitution

For process scale-up, the Mitsunobu reaction is often abandoned due to the generation of stoichiometric OPPh3​ and hydrazine byproducts, which complicate chromatographic purification. Instead, the SN​2 displacement of 1-Boc-3-iodoazetidine (or the mesylate equivalent) is preferred[5].

Causality & Design:

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the phenol. While sodium hydride (NaH) is stronger, K2​CO3​ is safer for scale-up and provides sufficient basicity for phenols[5].

  • Solvent Dynamics: Dimethylformamide (DMF) is the solvent of choice. As a polar aprotic solvent, it heavily solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the substitution kinetics at the sterically hindered azetidine C3 position.

Quantitative Data Presentation

The following table summarizes the operational metrics of both pathways, allowing process chemists to make data-driven decisions based on project scale.

ParameterPathway A: MitsunobuPathway B: SN​2 Substitution
Starting Material 1-Boc-3-hydroxyazetidine1-Boc-3-iodoazetidine
Reagents DIAD, PPh3​ , THF K2​CO3​ , DMF
Typical Yield 65% – 75%80% – 90%
Reaction Temp 0 °C to Room Temp60 °C – 80 °C
Byproducts OPPh3​ , DIAD-hydrazineKI, H2​O , CO2​
Scalability Poor (Chromatography required)Excellent (Aqueous workup sufficient)
Atom Economy LowHigh

Experimental Protocols

The following protocols represent a self-validating system. Pathway B is detailed below due to its superior scalability and cleaner impurity profile.

Protocol 1: Synthesis of 1-Boc-3-[4-(benzyloxy)phenoxy]azetidine (Pathway B)
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Deprotonation: Charge the flask with 4-(benzyloxy)phenol (10.0 mmol, 1.0 eq) and anhydrous DMF (40 mL). Add finely powdered, anhydrous K2​CO3​ (20.0 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.

  • Substitution: Add 1-Boc-3-iodoazetidine (11.0 mmol, 1.1 eq) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 75 °C using an oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the phenol is consumed (typically 12–16 hours).

  • Workup: Cool the mixture to room temperature and quench with distilled water (100 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution ( 3×50 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be used directly or recrystallized from heptane.

Protocol 2: Boc Deprotection to Yield the Final Product
  • Acidic Cleavage: Dissolve the intermediate 1-Boc-3-[4-(benzyloxy)phenoxy]azetidine (5.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Trifluoroacetic acid (TFA) (10.0 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The cleavage of the carbamate generates CO2​ gas and isobutylene.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. To obtain the free base, partition the residue between DCM and saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate to yield 3-[4-(Benzyloxy)phenoxy]azetidine as a stable solid[1].

References

  • Google Patents - AU2019309448B2 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4.
  • Google Patents - WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof.
  • ResearchGate - (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides. Retrieved from: [Link]

Sources

Foundational

Pharmacological Profiling of 3-[4-(Benzyloxy)phenoxy]azetidine Derivatives: A Technical Guide for Preclinical Development

Executive Summary The transition from planar, sp2-hybridized chemical space to sp3-rich, three-dimensional architectures is a defining trend in modern drug discovery. Within this paradigm, 3-[4-(Benzyloxy)phenoxy]azetidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized chemical space to sp3-rich, three-dimensional architectures is a defining trend in modern drug discovery. Within this paradigm, 3-[4-(Benzyloxy)phenoxy]azetidine has emerged as a privileged pharmacophore scaffold. By combining the rigid, metabolically stable azetidine ring with a highly lipophilic, extended aromatic tail, this scaffold is exceptionally well-suited for targeting deep hydrophobic pockets in G protein-coupled receptors (GPCRs) and monoamine transporters. However, the combination of a basic amine and a polyaromatic system introduces specific developability challenges—most notably, human ether-à-go-go-related gene (hERG) channel liability.

This whitepaper provides a comprehensive, field-proven technical guide to the pharmacological profiling of 3-[4-(Benzyloxy)phenoxy]azetidine derivatives, detailing the causality behind experimental designs and establishing self-validating protocols for target engagement, ADME, and safety pharmacology.

Structural Rationale & Medicinal Chemistry Context

Before deploying high-throughput profiling assays, it is critical to understand why this specific scaffold is utilized:

  • The Azetidine Advantage: Azetidines are four-membered saturated N-heterocycles that serve as highly effective bioisosteres for larger rings like piperidine and pyrrolidine. The incorporation of an azetidine ring enhances metabolic stability, increases structural rigidity, and provides advantageous exit vectors while generally reducing overall lipophilicity (cLogP) compared to piperidine analogs[1].

  • The Benzyloxyphenoxy Tail: The extended, flexible hydrophobic tail is designed to probe deep, lipophilic binding sites. Similar benzyloxy-aromatic motifs have been successfully deployed to discover potent antagonists for rhodopsin-like GPCRs, such as GPR34, which are implicated in neuropathic pain and inflammatory diseases[2].

  • The Developability Paradox: While the basic azetidine nitrogen is often essential for forming critical salt bridges with target proteins (e.g., aspartate residues in GPCR transmembrane domains), the combination of a basic amine with a lipophilic tail creates a classic pharmacophore for hERG channel blockade[3].

Workflow Hit 3-[4-(Benzyloxy)phenoxy]azetidine PD 1. Target Engagement (GPCR Assays) Hit->PD ADME 2. ADME Profiling (Microsomes, Caco-2) PD->ADME Potent Hits Safety 3. Safety Tox (hERG Patch-Clamp) ADME->Safety Stable Hits InVivo 4. In Vivo PK (Clearance, Vd) Safety->InVivo hERG Clean

Sequential preclinical pharmacological profiling workflow for azetidine hits.

Primary Pharmacodynamics: Target Engagement

For azetidine derivatives targeting GPCRs, quantifying functional target engagement is the first critical step. We utilize the GloSensor cAMP Assay to measure real-time adenylyl cyclase activity.

Experimental Protocol: GloSensor cAMP Functional Assay

Causality & Self-Validation: This assay relies on a genetically modified biosensor that emits luminescence upon binding cAMP. To ensure the signal accurately reflects cAMP production rather than fluctuations in degradation, the phosphodiesterase inhibitor IBMX is added. Forskolin (a direct adenylyl cyclase activator) is used as a self-validating positive control to confirm biosensor functionality independent of the GPCR.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the target GPCR and the GloSensor plasmid at 15,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO2.

  • Equilibration: Replace media with assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing 2% v/v GloSensor cAMP Reagent and 0.5 mM IBMX. Incubate for 2 hours at room temperature to allow steady-state luciferin equilibration.

  • Compound Addition: Add the 3-[4-(Benzyloxy)phenoxy]azetidine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 0.1% final DMSO).

  • Kinetic Readout: Read luminescence continuously for 30 minutes using a multi-mode microplate reader.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the kinetic traces and fit to a 4-parameter logistic non-linear regression model to determine the EC50 (agonist) or IC50 (antagonist).

G Ligand Azetidine Derivative (Agonist/Antagonist) GPCR Target GPCR (e.g., GPR34) Ligand->GPCR Binds Pocket GProtein G-Protein Complex (Gs / Gi) GPCR->GProtein Activates AC Adenylyl Cyclase (Effector) GProtein->AC Modulates cAMP cAMP Production (Second Messenger) AC->cAMP Synthesizes Readout GloSensor Luminescence (Assay Readout) cAMP->Readout Quantified by

GPCR signaling cascade and GloSensor cAMP assay readout mechanism.

ADME and Physicochemical Characterization

The benzyloxyphenoxy ether linkage is susceptible to O-dealkylation by Cytochrome P450 (CYP) enzymes, while the azetidine nitrogen can undergo N-oxidation. Rigorous metabolic profiling is mandatory.

Quantitative Target Profile Summary
ParameterAssay / ConditionTarget ProfileRationale
Potency (IC50/EC50) GloSensor cAMP< 100 nMEnsures robust target engagement and efficacy.
Lipophilicity (cLogP) in silico / Shake-flask2.0 - 3.5Balances membrane permeability with hERG mitigation.
Metabolic Stability Human Liver MicrosomesCLint < 15 µL/min/mgPrevents rapid first-pass hepatic clearance.
Permeability Caco-2 (A-B)> 10 × 10^-6 cm/sEnsures adequate oral absorption.
Cardiotoxicity hERG Patch-ClampIC50 > 10 µMProvides >100x safety margin over therapeutic Cmax.
Experimental Protocol: Liver Microsomal Stability Assay

Causality & Self-Validation: CYP450 enzymes require NADPH as a cofactor. By running parallel incubations with and without an NADPH regenerating system, we isolate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. Verapamil (high clearance) and Warfarin (low clearance) are included as strict quality control standards.

  • Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Compound Spiking: Add the azetidine test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CLint).

Safety Pharmacology: Mitigating hERG Liability

The most significant hurdle for the 3-[4-(Benzyloxy)phenoxy]azetidine scaffold is cardiotoxicity. The hERG potassium channel is notoriously promiscuous, and typical hERG inhibitors are characterized as lipophilic, polyaromatic basic amines[3]. Because our scaffold perfectly matches this description, early and aggressive hERG profiling is non-negotiable. Reducing basicity (pKa) or lowering lipophilicity (logD) are the primary medicinal chemistry strategies to mitigate this liability[4].

Experimental Protocol: Automated Patch-Clamp hERG Assay

Causality & Self-Validation: While binding assays (e.g., radioligand displacement) indicate affinity, only electrophysiology can confirm functional channel blockade. We utilize an automated patch-clamp system (e.g., QPatch) to measure the tail current of IKr. Terfenadine (a known potent hERG blocker withdrawn from the market) is used as a self-validating positive control to ensure assay sensitivity.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.

  • Whole-Cell Configuration: Load cells onto the automated patch-clamp planar electrode chip. Apply negative pressure to form a giga-ohm seal, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the azetidine compound at increasing concentrations (0.1, 1, 3, 10, 30 µM) for 5 minutes per concentration, allowing the compound to equilibrate with the open/inactivated states of the channel.

  • Data Analysis: Measure the peak amplitude of the tail current at each concentration relative to the baseline vehicle control. Fit the fractional block to a Hill equation to derive the IC50. Compounds exhibiting an IC50 < 10 µM are flagged for structural optimization (e.g., adding polar groups to the benzyloxy tail to reduce cLogP).

References

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed (NIH). Available at:[Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. Available at:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • A quantitative assessment of hERG liability as a function of lipophilicity. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 3-[4-(Benzyloxy)phenoxy]azetidine

Application Note: Scalable Synthesis and Isolation Protocol for 3-[4-(Benzyloxy)phenoxy]azetidine Introduction & Strategic Methodology Aryloxyazetidines are highly valued in medicinal chemistry as rigidified, metabolical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation Protocol for 3-[4-(Benzyloxy)phenoxy]azetidine

Introduction & Strategic Methodology

Aryloxyazetidines are highly valued in medicinal chemistry as rigidified, metabolically stable bioisosteres for flexible ether linkers. The synthesis of 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) presents a classic challenge in heterocyclic chemistry: forming a sterically demanding ether linkage on a strained four-membered ring without inducing ring-opening or degradation[1].

Mechanistic Rationale & Route Selection (E-E-A-T) Historically, the Mitsunobu reaction utilizing 1-Boc-3-hydroxyazetidine and a phenol is the default route for synthesizing aryloxyazetidines[2]. However, this approach requires stoichiometric triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate. The resulting triphenylphosphine oxide (TPPO) byproduct is notoriously difficult to separate from polar, basic azetidine products during chromatography, often causing severe streaking and yield loss[3].

To ensure a self-validating and highly scalable protocol, this guide utilizes an alternative S_N2 Williamson Ether Synthesis pathway[4]. By employing 1-Boc-3-(methanesulfonyloxy)azetidine as the electrophile and cesium carbonate (Cs₂CO₃) as the base, we generate a highly nucleophilic, "naked" phenoxide anion. The mesylate is an excellent leaving group, allowing the S_N2 displacement to proceed cleanly at 80 °C in DMF. Subsequent Boc deprotection with Trifluoroacetic Acid (TFA) yields the target compound with high purity, completely bypassing the TPPO purification bottleneck.

Mechanistic & Workflow Visualizations

SynthesisWorkflow SM1 1-Boc-3-(mesyloxy)azetidine + 4-(benzyloxy)phenol Step1 SN2 Displacement (Cs2CO3, DMF, 80°C) SM1->Step1 Int1 1-Boc-3-[4-(benzyloxy) phenoxy]azetidine Step1->Int1 85-90% yield Step2 Boc Deprotection (TFA, DCM, RT) Int1->Step2 Int2 TFA Salt Intermediate Step2->Int2 - CO2, - Isobutylene Step3 Basic Workup (NaOH / H2O) Int2->Step3 Prod 3-[4-(Benzyloxy)phenoxy]azetidine (Free Base) Step3->Prod >95% purity

Figure 1: S_N2 synthetic workflow for 3-[4-(Benzyloxy)phenoxy]azetidine and Boc deprotection.

Mechanism Phenol 4-(Benzyloxy)phenol pKa ~ 10 Phenoxide Phenoxide Anion Highly Nucleophilic Phenol->Phenoxide Base Cesium Carbonate (Cs2CO3) Deprotonation Base->Phenoxide - HCO3- TransitionState SN2 Transition State Concerted backside attack Phenoxide->TransitionState Electrophile 1-Boc-3-(mesyloxy)azetidine Sterically unhindered electrophile Electrophile->TransitionState Ether Boc-Protected Aryloxyazetidine Stable Ether Linkage TransitionState->Ether - OMs (Leaving Group)

Figure 2: Mechanistic pathway of the S_N2 displacement highlighting the phenoxide intermediate.

Quantitative Data & Stoichiometry

The following table outlines the precise stoichiometry required for a standard 10.0 mmol scale-up synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
1-Boc-3-(mesyloxy)azetidine 251.301.02.51 g (10.0 mmol)Electrophile
4-(Benzyloxy)phenol 200.241.12.20 g (11.0 mmol)Nucleophile
Cesium Carbonate (Cs₂CO₃) 325.821.54.89 g (15.0 mmol)Base
N,N-Dimethylformamide (DMF) 73.09-20 mLSolvent
Trifluoroacetic Acid (TFA) 114.0210.07.65 mL (100 mmol)Deprotecting Agent
Dichloromethane (DCM) 84.93-20 mLSolvent

Step-by-Step Laboratory Protocol

Phase 1: S_N2 Displacement (Etherification)
  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)phenol (2.20 g, 11.0 mmol) and anhydrous DMF (20 mL) under a steady nitrogen atmosphere.

  • Deprotonation Dynamics: Add Cesium Carbonate (4.89 g, 15.0 mmol) in one portion.

    • Expert Insight: Cs₂CO₃ is specifically chosen over K₂CO₃ because the larger ionic radius of the cesium cation prevents tight ion-pairing in solution. This renders the phenoxide anion highly reactive ("naked") for the subsequent S_N2 attack, significantly reducing reaction times and limiting thermal degradation of the azetidine ring.

  • Electrophile Addition: Stir the suspension at room temperature for 15 minutes until a slight color change (usually pale yellow) indicates phenoxide formation. Add 1-Boc-3-(methanesulfonyloxy)azetidine (2.51 g, 10.0 mmol) to the mixture.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block. Stir vigorously for 12–16 hours.

    • Critical Control: Do not exceed 90 °C. Excessive thermal stress can promote unwanted E2 elimination of the mesylate or azetidine ring-opening.

  • Reaction Monitoring: Monitor completion via TLC (Hexanes/EtOAc 3:1) or LC-MS. The mesylate starting material (often UV-inactive, requiring KMnO₄ stain) should be completely consumed.

  • Aqueous Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • DMF Removal: Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 30 mL). Causality: Lithium chloride dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent without tedious vacuum distillation. Wash with saturated brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-Boc-3-[4-(benzyloxy)phenoxy]azetidine.

Phase 2: Boc Deprotection & Free-Basing
  • Acidic Cleavage: Dissolve the intermediate (approx. 10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath.

  • TFA Addition: Dropwise, add Trifluoroacetic Acid (TFA, 7.65 mL, 100 mmol).

    • Self-Validating Observation: The generation of isobutylene gas and CO₂ will cause visible effervescence, driving the reaction forward. The ice bath mitigates the exothermic nature of the initial cleavage.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Concentration: Evaporate the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to azeotropically remove trace TFA, yielding the product as a thick oil (TFA salt).

  • Neutralization (Free-Basing): Dissolve the crude salt in DCM (50 mL) and transfer to a separatory funnel. Add 1M aqueous NaOH dropwise until the aqueous layer reaches pH > 10.

  • Final Extraction: Extract the free base product into the DCM layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield pure 3-[4-(Benzyloxy)phenoxy]azetidine as a free base, ready for downstream functionalization.

References

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Shinde, V. S., et al. "Recent advances in synthetic facets of immensely reactive azetidines." RSC Advances, 2017. Link

  • "Inhibitors of voltage-gated sodium channels." World Intellectual Property Organization, Patent WO2010022055A2, 2010. Link

  • "Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4." IP Australia, Patent AU2019309448B2, 2019. Link

Sources

Application

The Strategic Deployment of 3-[4-(Benzyloxy)phenoxy]azetidine in Modern Medicinal Chemistry

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery In the landscape of contemporary medicinal chemistry, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of contemporary medicinal chemistry, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a cornerstone for the design of novel therapeutics.[1] Its unique structural and physicochemical properties, such as conformational rigidity, a three-dimensional character, and the ability to improve metabolic stability and solubility, make it an attractive scaffold for medicinal chemists.[1] The strained nature of the azetidine ring provides a defined exit vector for substituents, allowing for precise control over the spatial arrangement of pharmacophoric groups. This guide provides an in-depth exploration of a particularly valuable, yet underexplored, azetidine scaffold: 3-[4-(benzyloxy)phenoxy]azetidine . We will detail its synthesis, functionalization, and strategic application in the development of next-generation therapeutic agents.

The incorporation of the 4-(benzyloxy)phenoxy moiety at the 3-position of the azetidine ring introduces a combination of features that can be strategically exploited in drug design. The diaryl ether motif is a common feature in many biologically active compounds, and the benzyloxy group provides an additional vector for interaction with biological targets or for further chemical modification. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Synthesis of the Core Scaffold: 3-[4-(Benzyloxy)phenoxy]azetidine

The synthesis of 3-[4-(benzyloxy)phenoxy]azetidine can be efficiently achieved through a multi-step sequence starting from commercially available reagents. A key step in this synthesis is the Mitsunobu reaction, which allows for the stereospecific introduction of the phenoxy group at the 3-position of the azetidine ring.

Synthetic Workflow Diagram

A 1,3-Dichloropropan-2-ol C 1-Benzylazetidin-3-ol A->C Cyclization B Benzylamine B->C D N-Boc-azetidin-3-ol C->D Boc Protection F N-Boc-3-[4-(benzyloxy)phenoxy]azetidine D->F Mitsunobu Reaction E 4-(Benzyloxy)phenol E->F G 3-[4-(Benzyloxy)phenoxy]azetidine (Target Scaffold) F->G Boc Deprotection

Caption: Synthetic pathway to 3-[4-(Benzyloxy)phenoxy]azetidine.

Detailed Synthetic Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This initial step involves the protection of the azetidine nitrogen, which is crucial for preventing side reactions in subsequent steps.

Materials:

  • 1-Benzylazetidin-3-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-benzylazetidin-3-ol (1.0 eq) in a mixture of MeOH and EtOAc, add Boc₂O (1.1 eq).

  • Add 10% Pd/C (0.1 eq by weight) to the reaction mixture.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford N-Boc-3-hydroxyazetidine.

Parameter Value
Typical Yield 85-95%
Purity (by NMR) >95%
Reaction Time 12-24 hours
Protocol 2: Mitsunobu Reaction for the Synthesis of N-Boc-3-[4-(benzyloxy)phenoxy]azetidine

This key step introduces the desired 4-(benzyloxy)phenoxy group onto the azetidine scaffold.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 4-(Benzyloxy)phenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 4-(benzyloxy)phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-[4-(benzyloxy)phenoxy]azetidine.

Parameter Value
Typical Yield 60-80%
Purity (by LC-MS) >95%
Reaction Time 16-24 hours
Protocol 3: N-Boc Deprotection to Yield 3-[4-(Benzyloxy)phenoxy]azetidine

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group to liberate the secondary amine, ready for functionalization.

Materials:

  • N-Boc-3-[4-(benzyloxy)phenoxy]azetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-[4-(benzyloxy)phenoxy]azetidine (1.0 eq) in DCM.

  • Add TFA (10-20 eq) or 4M HCl in dioxane (10-20 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 3-[4-(benzyloxy)phenoxy]azetidine.

Parameter Value
Typical Yield >90%
Purity (by NMR) >95%
Reaction Time 1-4 hours

Application Notes: Functionalization of the 3-[4-(Benzyloxy)phenoxy]azetidine Scaffold

The secondary amine of the 3-[4-(benzyloxy)phenoxy]azetidine scaffold is a versatile handle for introducing a wide array of chemical diversity. The following protocols outline key N-functionalization reactions that are central to utilizing this scaffold in medicinal chemistry programs.

N-Functionalization Workflow

Scaffold 3-[4-(Benzyloxy)phenoxy]azetidine Alkylation N-Alkylated Derivatives Scaffold->Alkylation Alkyl Halide, Base Acylation N-Acylated Derivatives Scaffold->Acylation Acyl Halide/Anhydride, Base Arylation N-Arylated Derivatives Scaffold->Arylation Aryl Halide, Catalyst, Base ReductiveAmination N-Alkylated Derivatives (via Reductive Amination) Scaffold->ReductiveAmination Aldehyde/Ketone, Reducing Agent

Caption: Key N-functionalization strategies for the azetidine scaffold.

Protocol 4: N-Alkylation

Direct N-alkylation is a straightforward method for introducing alkyl substituents.

Materials:

  • 3-[4-(Benzyloxy)phenoxy]azetidine

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-[4-(benzyloxy)phenoxy]azetidine (1.0 eq) in ACN, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the N-alkylated azetidine.

Reaction Reagents Typical Yield
N-BenzylationBenzyl bromide, K₂CO₃, ACN85-95%
N-MethylationMethyl iodide, K₂CO₃, ACN80-90%
Protocol 5: N-Acylation

N-acylation provides access to amide derivatives, which are common motifs in drug molecules.

Materials:

  • 3-[4-(Benzyloxy)phenoxy]azetidine

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Reagents Typical Yield
N-AcetylationAcetyl chloride, TEA, DCM90-98%
N-BenzoylationBenzoyl chloride, TEA, DCM90-98%
Protocol 6: N-Arylation (Buchwald-Hartwig Amination)

This powerful cross-coupling reaction enables the synthesis of N-aryl azetidines.

Materials:

  • 3-[4-(Benzyloxy)phenoxy]azetidine

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), 3-[4-(Benzyloxy)phenoxy]azetidine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in anhydrous toluene.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst System Typical Yield
Pd₂(dba)₃ / Xantphos70-90%
Pd(OAc)₂ / BINAP65-85%
Protocol 7: Reductive Amination

Reductive amination offers a versatile method for N-alkylation, particularly for introducing more complex alkyl groups.

Materials:

  • 3-[4-(Benzyloxy)phenoxy]azetidine

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a solution of 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add STAB (1.5 eq) portion-wise and continue stirring at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Reducing Agent Typical Yield
Sodium triacetoxyborohydride80-95%
Sodium cyanoborohydride75-90%

Conclusion: A Versatile Scaffold for Future Drug Discovery

The 3-[4-(benzyloxy)phenoxy]azetidine scaffold represents a valuable and versatile building block for medicinal chemists. Its synthesis is achievable through robust and well-established chemical transformations. The readily functionalizable secondary amine provides a gateway to a vast chemical space, enabling the systematic exploration of structure-activity relationships. The unique combination of the rigid azetidine core and the flexible, yet conformationally biased, diaryl ether moiety makes this scaffold particularly well-suited for the design of inhibitors for a range of biological targets, including kinases and G-protein coupled receptors. The protocols and application notes provided herein offer a solid foundation for researchers to incorporate this promising scaffold into their drug discovery endeavors, paving the way for the development of novel and effective therapeutics.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3- yl) Propan-1-One and Computational Validation by Molecular Docking and QSTR Studies. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • 3-[4-(Benzyloxy)phenoxy]azetidine — Chemical Substance Information. NextSDS. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopy Characterization of 3-[4-(Benzyloxy)phenoxy]azetidine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) Introduction & Molecular Anatomy 3-[4-(Benzyloxy)phenoxy]aze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6)

Introduction & Molecular Anatomy

3-[4-(Benzyloxy)phenoxy]azetidine is a highly functionalized synthetic building block frequently utilized in medicinal chemistry for the development of novel therapeutics. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its three distinct magnetic domains. As a Senior Application Scientist, I have structured this guide to move beyond mere parameter listing, focusing instead on the spectroscopic causality that dictates the behavior of this molecule under a magnetic field.

The molecule consists of three primary domains:

  • The Azetidine Ring: A strained, four-membered nitrogenous heterocycle. The protons on this ring are subject to complex splitting due to restricted conformational flexibility and the strong electron-withdrawing nature of the adjacent ether linkage[1].

  • The Phenoxy Core: A para-substituted aromatic system that presents a classic AA'BB' spin system.

  • The Benzyloxy Tail: A standard protecting-group-like motif characterized by an isolated, highly deshielded methylene bridge and a terminal phenyl ring.

Structural_Domains Core 3-[4-(Benzyloxy)phenoxy]azetidine Azetidine Azetidine Ring 1H: 3.7-5.0 ppm 13C: 54-71 ppm Core->Azetidine Secondary Amine Phenoxy Phenoxy Core 1H: 6.7-6.9 ppm 13C: 115-153 ppm Core->Phenoxy AA'BB' System Benzyl Benzyloxy Tail 1H: 5.0 & 7.3-7.5 ppm 13C: 70 & 127-137 ppm Core->Benzyl Ether Linkage

NMR chemical shift mapping across the three primary structural domains of the molecule.

Self-Validating Experimental Protocols

High-resolution NMR is entirely dependent on rigorous sample preparation and optimized acquisition parameters. The following protocols establish a self-validating workflow to ensure spectral integrity.

Sample Preparation Protocol
  • Step 1: Analyte Weighing (Mass Causality) For ¹H NMR, precisely weigh 5–25 mg of the free base. For ¹³C NMR, increase the mass strictly to 50–100 mg [2]. Causality: The higher concentration for ¹³C is mandated by the low natural abundance (~1.1%) and low gyromagnetic ratio of the ¹³C nucleus. Failing to increase the mass will result in poor signal-to-noise (S/N) ratios, requiring exponentially longer acquisition times[3].

  • Step 2: Solvent Selection & Dissolution Dissolve the sample in 0.6–0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Using less than 0.6 mL of solvent creates severe magnetic field gradients at the air-liquid interface within the 5 mm tube, making it nearly impossible to achieve a homogenous shim[3].

  • Step 3: Filtration & QC Validation Pass the solution through a glass wool plug into a high-quality, unscratched 5 mm NMR tube[2]. Validation Check: Visually inspect the tube against a light source. Any undissolved particulate matter will cause localized magnetic susceptibility distortions, leading to broadened spectral lines[3].

Instrumental Acquisition Parameters
  • ¹H NMR Acquisition: Utilize a standard 30° pulse program (e.g., zg30 on Bruker spectrometers)[4]. Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest[2]. This ensures full longitudinal magnetization recovery between scans, allowing for accurate integration.

  • ¹³C NMR Acquisition: Utilize an inverse-gated decoupling pulse sequence (e.g., zgig). Causality: Standard continuous proton decoupling collapses carbon multiplets into singlets but induces the Nuclear Overhauser Effect (NOE), which artificially enhances the signals of carbons directly bound to protons[4][5]. Inverse-gated decoupling turns the decoupler on only during acquisition, suppressing the NOE and allowing for uniform, quantitative carbon integration[5].

NMR_Workflow Prep 1. Sample Preparation Weighing & Dissolution Lock 2. Lock & Shim Optimize Magnetic Field Homogeneity Prep->Lock Acq 3. Data Acquisition 1H (zg30) & 13C (Inverse-gated) Lock->Acq Process 4. Processing FT, Phase & Baseline Correction Acq->Process Validate 5. QC Validation Check TMS & Solvent Residuals Process->Validate

Workflow for NMR sample preparation, acquisition, and spectral validation.

Spectral Interpretation & Quantitative Data

The following tables summarize the expected chemical shifts, multiplicities, and structural assignments for 3-[4-(Benzyloxy)phenoxy]azetidine in CDCl₃.

Table 1: ¹H NMR Peak Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment & Causality
Azetidine N-H 2.50 – 3.00br s1H-Secondary amine proton. Broadening is due to quadrupolar relaxation of ¹⁴N and chemical exchange.
Azetidine C2, C4 3.75 – 3.90m4H-Diastereotopic ring CH₂ protons. Complex multiplet due to geminal and vicinal coupling[1].
Azetidine C3 4.85 – 5.00m1H-Ring CH proton. Highly deshielded (shifted downfield) by the adjacent electronegative ether oxygen[1].
Benzyl CH₂ 5.02s2H-Benzylic methylene protons. Sharp singlet characteristic of benzyl ether protecting groups.
Phenoxy Ar-H 6.75d2H~9.0Aromatic protons ortho to the azetidine-ether linkage (AA'BB' system).
Phenoxy Ar-H 6.88d2H~9.0Aromatic protons ortho to the benzyl-ether linkage (AA'BB' system).
Benzyl Ar-H 7.30 – 7.45m5H-Terminal phenyl ring protons.
Table 2: ¹³C NMR Peak Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
54.0 CH₂Azetidine C2 and C4 (Equivalent due to molecular symmetry)
70.5 CH₂Benzyl CH₂ (Deshielded by adjacent oxygen)
71.5 CHAzetidine C3 (Deshielded by both ring strain and oxygen)
115.5 CHPhenoxy Ar-CH (ortho to azetidine-ether)
116.0 CHPhenoxy Ar-CH (ortho to benzyl-ether)
127.5, 128.0, 128.6 CHBenzyl Ar-CH (ortho, para, meta positions)
137.2 CqBenzyl Ar-C (ipso carbon, unprotonated)
151.0 CqPhenoxy Ar-C (ipso to azetidine-ether)
153.5 CqPhenoxy Ar-C (ipso to benzyl-ether)

Note: The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments can be run sequentially to validate the CH₂ (negative/inverted signals) versus CH/CH₃ (positive signals) assignments[4].

References

  • Max T. Rogers NMR Facility - Michigan State University. "Sample Preparation." Available at:[Link]

  • ILIADe (European Commission). "CLEN Method: Minimum requirements for 1H NMR and 13C NMR." Available at:[Link]

  • IntechOpen. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Available at:[Link]

Sources

Application

3-[4-(Benzyloxy)phenoxy]azetidine functionalization in cross-coupling reactions

Application Note: Divergent Functionalization of 3-[4-(Benzyloxy)phenoxy]azetidine via Cross-Coupling Methodologies Introduction & Structural Significance The integration of sp³-rich saturated heterocycles into drug cand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Functionalization of 3-[4-(Benzyloxy)phenoxy]azetidine via Cross-Coupling Methodologies

Introduction & Structural Significance

The integration of sp³-rich saturated heterocycles into drug candidates is a field-proven strategy to improve pharmacokinetic properties, reduce lipophilicity (logP), and enhance clinical success rates[1]. Among these, the azetidine ring provides critical structural rigidity while acting as an effective bioisostere for larger piperidine or pyrrolidine rings, minimizing metabolic liabilities[2].

3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6)[3] is a highly versatile, bifunctional building block in medicinal chemistry. It presents two orthogonal vectors for late-stage diversification:

  • The Secondary Amine: Primed for direct N-arylation via Buchwald-Hartwig cross-coupling[4].

  • The Masked Phenol: The benzyloxy group serves as a robust protecting group that, upon hydrogenolysis and triflation, enables Suzuki-Miyaura C–C bond formation.

Mechanistic Causality & Reaction Design

Why standard conditions fail and how to rationally fix them:

  • Buchwald-Hartwig Amination of Azetidines: The compressed bond angles of the four-membered azetidine ring alter the hybridization of the nitrogen lone pair, increasing its s-character. This slightly reduces its nucleophilicity compared to unstrained amines and makes the ring highly susceptible to base-mediated ring-opening under harsh conditions. To counteract this, we utilize a highly active, sterically hindered biaryl phosphine ligand like RuPhos [5]. RuPhos facilitates rapid reductive elimination from the palladium center, outcompeting off-target degradation pathways. Furthermore, Cs₂CO₃ is selected over stronger bases (like NaOtBu) to ensure the integrity of the azetidine ring and tolerate sensitive functional groups on the aryl halide electrophile.

  • Orthogonal Deprotection & Activation: The benzyloxy ether is completely stable under the basic, reductive conditions of the initial Buchwald-Hartwig coupling. Once the N-aryl azetidine is secured, standard Pd/C hydrogenolysis cleanly unmasks the phenol. Converting this phenol to a triflate (–OTf) transforms it into a highly reactive electrophile for a subsequent Suzuki-Miyaura coupling, allowing the introduction of diverse aryl or heteroaryl substituents without interfering with the newly formed C–N bond.

Workflow Visualization

G A 3-[4-(Benzyloxy)phenoxy]azetidine (Starting Material) B Buchwald-Hartwig N-Arylation A->B Pd Catalyst, Base C N-Aryl-3-[4-(Benzyloxy)phenoxy]azetidine (Intermediate 1) B->C D Hydrogenolysis (Pd/C, H2) C->D Benzyl Cleavage E N-Aryl-3-(4-hydroxyphenoxy)azetidine (Intermediate 2) D->E F Triflation (Tf2O, Pyridine) E->F Activation G N-Aryl-3-(4-triflyloxyphenoxy)azetidine (Intermediate 3) F->G H Suzuki-Miyaura Cross-Coupling G->H Pd Catalyst, Boronic Acid I N-Aryl-3-(4-arylphenoxy)azetidine (Final Scaffold) H->I

Figure 1: Divergent cross-coupling functionalization workflow for 3-[4-(Benzyloxy)phenoxy]azetidine.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the optimization of the Buchwald-Hartwig N-arylation step, highlighting the causality behind the selection of the Pd₂(dba)₃ / RuPhos / Cs₂CO₃ system.

Catalyst System (5 mol% Pd)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃BINAPNaOtBuToluene9072Rapid conversion, but trace base-mediated ring opening observed.
Pd₂(dba)₃ RuPhos Cs₂CO₃ 1,4-Dioxane 100 89 Optimal. High yield, excellent functional group tolerance, intact azetidine.
Pd(OAc)₂XPhosK₃PO₄t-AmylOH10065Sluggish transmetalation due to steric clash with the azetidine nucleophile.
Pd₂(dba)₃BrettPhosNaOtBuToluene9081Good yield, but minor ether cleavage detected via LC-MS.

Self-Validating Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation Objective: Synthesize N-Aryl-3-[4-(Benzyloxy)phenoxy]azetidine.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.1 equiv, 1.1 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol% Pd), RuPhos (0.05 equiv, 5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Nitrogen (N₂) three times to prevent catalyst oxidation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (10 mL) via syringe.

    • Self-Validation Check: Upon stirring, the suspension should transition from a pale yellow to a deep red-burgundy color within 5 minutes, confirming the successful formation of the active Pd(0)Lₙ catalytic species.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The secondary amine starting material (ninhydrin positive, Rf ≈ 0.15) should completely disappear, replaced by a new, strongly UV-active product spot (Rf ≈ 0.45).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol 2: Benzyl Ether Hydrogenolysis & Phenol Triflation Objective: Unmask the phenol and activate it as a triflate.

  • Deprotection: Dissolve the N-Aryl-3-[4-(Benzyloxy)phenoxy]azetidine (1.0 mmol) in a 1:1 mixture of MeOH/EtOAc (10 mL). Add 10% Pd/C (10 wt%).

  • Hydrogenation: Purge the flask with H₂ gas and stir vigorously under a balloon of H₂ at room temperature for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 1:1) will show a shift to a highly polar spot (Rf ≈ 0.2) that stains positively with KMnO₄, indicating the presence of the free phenol. Filter through Celite and concentrate.

  • Triflation: Dissolve the crude phenol in anhydrous DCM (10 mL). Add Pyridine (3.0 equiv) and cool the solution to 0 °C.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

    • Self-Validation Check: The reaction mixture will turn light brown. Quench with saturated aqueous NaHCO₃. The organic layer must cleanly separate, validating the aqueous removal of pyridinium triflate salts. Extract, dry over Na₂SO₄, and concentrate to yield the aryl triflate.

Protocol 3: Suzuki-Miyaura Cross-Coupling Objective: Install the final aryl/heteroaryl group via C–C bond formation.

  • Preparation: To a microwave vial, add the azetidine-aryl triflate (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (5 mL). Sparge the solution with N₂ for 10 minutes to remove dissolved oxygen.

  • Reaction: Heat at 90 °C for 6 hours.

    • Self-Validation Check: The biphasic mixture will darken significantly. LC-MS analysis should confirm the mass of the desired cross-coupled product and the complete consumption of the triflate mass.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous MgSO₄, and purify via silica gel chromatography to isolate the final functionalized azetidine scaffold.

References

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source: Organic Letters (ACS Publications) URL:[Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ResearchGate URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Sources

Method

Application Note: Scale-Up Manufacturing and Purification of 3-[4-(Benzyloxy)phenoxy]azetidine

Strategic Rationale & Process Chemistry In modern medicinal chemistry, the azetidine ring is increasingly utilized as a conformationally restricted, metabolically stable surrogate for pyrrolidines and piperidines[1]. Spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Process Chemistry

In modern medicinal chemistry, the azetidine ring is increasingly utilized as a conformationally restricted, metabolically stable surrogate for pyrrolidines and piperidines[1]. Specifically, 3-aryloxyazetidines are critical pharmacophores in CNS-active agents, kinase inhibitors, and phosphodiesterase modulators[2]. However, scaling up the synthesis of 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) presents distinct process chemistry challenges.

While discovery-scale synthesis typically relies on the Mitsunobu reaction between 1-Boc-3-hydroxyazetidine and 4-(benzyloxy)phenol, this route is highly unsuited for multi-kilogram manufacturing. The stoichiometric generation of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate byproducts necessitates exhaustive column chromatography, which is economically and ecologically prohibitive at scale.

To establish a self-validating, scalable system, we engineered a three-step protocol centered on a nucleophilic substitution ( SN​2 ) pathway[3]. By activating the 3-hydroxy group as a methanesulfonate (mesylate)[4] and employing a controlled etherification, we achieve high atom economy. The final deprotection step is designed to spontaneously precipitate the product as a highly pure hydrochloride salt, bypassing chromatography entirely[5].

Synthetic Workflow Visualization

ProcessFlow A 1-Boc-3-hydroxyazetidine (Starting Material) B Mesylation (MsCl, Et3N, DCM) A->B C Mesylate Intermediate (IPC: >98% Conv.) B->C D Etherification (4-BnO-Phenol, K2CO3) C->D E Boc-Protected Ether (Telescoped) D->E F Deprotection (HCl in EtOAc) E->F G Final API Intermediate (Precipitation) F->G

Fig 1: Scalable 3-step synthetic workflow for 3-[4-(Benzyloxy)phenoxy]azetidine.

Quantitative Process Data & In-Process Controls (IPC)

A self-validating manufacturing process relies on strict In-Process Controls (IPCs) to ensure that impurities do not propagate through the synthetic sequence. The tables below summarize the expected yields, purities, and analytical checkpoints across various scale-up batches.

Table 1: Quantitative Yield and Purity Data Across Scale-Up Batches

Batch ScaleStep 1 Yield (Purity)Step 2 Yield (Purity)Step 3 Yield (Purity)Overall Yield
100 g 98% (>99% a/a)89% (97% a/a)92% (>99% a/a)80.2%
1.0 kg 97% (98% a/a)88% (96% a/a)94% (>99% a/a)80.2%
5.0 kg 98% (98% a/a)87% (97% a/a)91% (>99.5% a/a)77.6%

Table 2: In-Process Controls (IPC) and Analytical Methods

Process StepCritical Quality AttributeAnalytical MethodAcceptance Criteria
Mesylation Residual Starting MaterialHPLC (UV 210 nm)< 2.0% area
Etherification Mesylate ConsumptionHPLC (UV 254 nm)< 1.0% area
Deprotection Boc-Cleavage CompletionLC-MS / 1H-NMR< 0.5% protected intermediate

Validated Step-by-Step Protocols

Step 1: Synthesis of 1-Boc-3-(methanesulfonyloxy)azetidine

Expertise & Causality: The azetidine ring is highly strained. Exothermic reactions during mesylation can lead to ring-opening degradation. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting material[4].

  • Charge a clean, dry jacketed reactor with 1-Boc-3-hydroxyazetidine (1.0 equiv) and anhydrous dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere.

  • Cool the solution to 0–5 °C using the jacketed cooling system.

  • Add triethylamine (1.5 equiv) in a single portion.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 2 hours, strictly maintaining the internal temperature below 5 °C.

  • Stir for 1 hour at 0 °C. Perform IPC 1 (Acceptance: <2% starting material).

  • Quench the reaction with saturated aqueous NaHCO3​ (5 volumes). Separate the layers and wash the organic phase with brine.

  • Perform a solvent swap from DCM to N,N-dimethylformamide (DMF) via vacuum distillation to prepare for Step 2 without isolating the mesylate, mitigating operator exposure to a potentially sensitizing intermediate.

Step 2: Synthesis of 1-Boc-3-[4-(benzyloxy)phenoxy]azetidine

Expertise & Causality: Potassium carbonate ( K2​CO3​ ) is selected as the base over stronger bases (e.g., NaH) to minimize competing E2 elimination, which would generate the undesired 1-Boc-azetine byproduct[6]. DMF provides the necessary dielectric constant to accelerate the SN​2 displacement[3].

  • To the mesylate solution in DMF (approx. 10 volumes), add 4-(benzyloxy)phenol (1.1 equiv) and finely powdered K2​CO3​ (2.0 equiv).

  • Heat the suspension to 80 °C and agitate for 12–16 hours.

  • Perform IPC 2 (Acceptance: <1% residual mesylate).

  • Cool the mixture to 20 °C and dilute with methyl tert-butyl ether (MTBE, 15 volumes) and water (15 volumes). Note: MTBE is preferred over diethyl ether for scale-up due to a higher flash point and lower peroxide-forming potential.

  • Separate the organic layer and wash sequentially with 1M NaOH (to remove excess 4-(benzyloxy)phenol), water, and brine.

  • Concentrate the organic layer under reduced pressure to yield the crude Boc-protected ether as a viscous oil.

Step 3: Deprotection to 3-[4-(Benzyloxy)phenoxy]azetidine Hydrochloride

Expertise & Causality: By conducting the Boc deprotection in an organic solvent (EtOAc) using anhydrous HCl, the final product spontaneously crystallizes as a hydrochloride salt. This self-purifying mechanism drives the reaction forward and entirely circumvents the need for column chromatography[5].

  • Dissolve the crude 1-Boc-3-[4-(benzyloxy)phenoxy]azetidine in ethyl acetate (EtOAc, 8 volumes).

  • Cool the solution to 10 °C.

  • Slowly charge 4M HCl in EtOAc (3.0 equiv) while maintaining the temperature below 25 °C.

  • Agitate the mixture at room temperature (20–25 °C) for 4 hours. A thick white precipitate will form.

  • Perform IPC 3 via LC-MS to confirm complete Boc cleavage.

  • Filter the suspension and wash the filter cake with cold EtOAc (2 volumes).

  • Dry the solid in a vacuum oven at 45 °C to constant weight, yielding 3-[4-(Benzyloxy)phenoxy]azetidine hydrochloride as a highly pure, crystalline white solid.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:[Link]

  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines Source: Università degli Studi di Bari Aldo Moro (Uniba.it) URL:[Link]

Sources

Application

Application Note &amp; Standard Operating Procedure: Safe Handling and Synthetic Functionalization of 3-[4-(Benzyloxy)phenoxy]azetidine

Introduction & Mechanistic Overview 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a highly specialized, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Structurally,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a highly specialized, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Structurally, it features a strained four-membered azetidine ring linked via an ether bridge to a lipophilic 4-benzyloxyphenyl moiety. The secondary amine of the azetidine ring serves as an excellent nucleophile for N-alkylation, N-acylation, and cross-coupling reactions, making it a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Because of the unique physicochemical properties imparted by the strained heterocycle and the bulky lipophilic ether, handling this compound requires specific safety and operational protocols to prevent chemical degradation and ensure operator safety.

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical properties of 3-[4-(Benzyloxy)phenoxy]azetidine is critical for designing safe handling protocols. The azetidine ring possesses an inherent ring strain energy of approximately 26 kcal/mol. While stable under neutral and mildly basic conditions, it is susceptible to unwanted ring-opening in the presence of strong Lewis or Brønsted acids.

Table 1: Physicochemical and Hazard Profile

Property / HazardValue / DescriptionCausality & Impact on Handling
CAS Number 1219977-14-6Unique identifier for regulatory compliance and inventory tracking[2].
Molecular Formula C16H17NO2Dictates lipophilicity; highly soluble in organic solvents (DCM, EtOAc, MeCN).
Molecular Weight 255.31 g/mol Used for precise stoichiometric calculations in synthetic workflows.
Signal Word WARNINGIndicates moderate acute toxicity and irritation potential[3].
Hazard Statements H317, H319May cause allergic skin reactions and serious eye irritation[3].
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation of the amine and minimizes moisture absorption.

Mechanistic Safety & Causality

Why is this compound classified as a respiratory and skin irritant? Secondary amines are inherently basic and nucleophilic. Upon contact with mucous membranes or skin, the unprotonated amine can interact with electrophilic sites in biological proteins, leading to sensitization (H317) and severe irritation (H319)[3]. Furthermore, the bulky benzyloxy group significantly enhances the molecule's lipophilicity, allowing it to penetrate the lipid-rich stratum corneum more readily than simpler azetidine derivatives.

Therefore, handling must strictly occur within a certified chemical fume hood using nitrile gloves and splash goggles. This creates a self-validating physical barrier : if the compound is never handled outside the hood, the risk of aerosolized inhalation or dermal penetration is systematically neutralized.

Standard Operating Procedure (SOP): Safe Handling & Storage

To maintain the structural integrity of the azetidine ring and ensure operator safety, the following workflow must be adhered to during receipt and storage.

HandlingWorkflow start Receipt of 1219977-14-6 ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe hood Transfer to Fume Hood ppe->hood weigh Weighing & Aliquoting hood->weigh storage Store at 2-8°C (Inert Atmosphere) seal Seal with Parafilm/Argon weigh->seal seal->storage

Workflow for the safe handling and storage of 3-[4-(Benzyloxy)phenoxy]azetidine.

Step-by-Step Handling Protocol:

  • Preparation: Verify the fume hood face velocity is ≥ 100 fpm. Don standard PPE (flame-resistant lab coat, double nitrile gloves, safety goggles).

  • Transfer & Weighing: Transfer the sealed vial to the fume hood. Weigh the required mass using an analytical balance enclosed within the hood to prevent the inhalation of any aerosolized particulates.

  • Inerting: After aliquoting, purge the headspace of the source vial with Argon or Nitrogen gas. This displaces oxygen and moisture, preventing amine oxidation and hygroscopic degradation.

  • Storage: Seal the cap with Parafilm and store the vial in a dedicated secondary containment unit in a 2-8°C refrigerator.

Experimental Protocol: N-Alkylation Synthesis

A common application of 3-[4-(Benzyloxy)phenoxy]azetidine is its N-alkylation to form advanced pharmaceutical intermediates[4]. The following protocol describes a standard N-alkylation using an alkyl halide (e.g., 1-bromo-5-fluoropentane).

Causality of Reagent Selection:

  • Base (K₂CO₃): A mild, insoluble inorganic base is chosen over strong bases (like NaH or BuLi). K₂CO₃ effectively neutralizes the hydrobromic acid generated during the reaction without risking base-catalyzed ring-opening of the highly strained azetidine ring.

  • Solvent (Acetonitrile - MeCN): A polar aprotic solvent is utilized to solvate the reactants and stabilize the polar transition state of the Sₙ2 substitution, thereby accelerating the reaction rate without participating in side reactions.

SynthesisWorkflow reagents Azetidine + Alkyl Halide + K2CO3 in MeCN heat Heat to 60°C (Inert Atmosphere) reagents->heat monitor Monitor via TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete workup Aqueous Workup (EtOAc / H2O) cool->workup purify Flash Chromatography workup->purify

Step-by-step synthetic workflow for the N-alkylation of 3-[4-(Benzyloxy)phenoxy]azetidine.

Step-by-Step Synthetic Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq)[5].

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) under a continuous Argon atmosphere.

  • Electrophile Addition: Dropwise, add the alkyl halide (e.g., 1-bromo-5-fluoropentane, 1.2 eq) via a gas-tight syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C using a pre-calibrated heating block[5].

  • Reaction Monitoring (Self-Validation): After 4 hours, sample the reaction. Quench a 10 µL aliquot in 1 mL of MeCN/H₂O and analyze via LC-MS. The disappearance of the starting material mass (m/z 256.1 [M+H]⁺) and the appearance of the product mass validates reaction completion, preventing premature quenching and yield loss.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (excess K₂CO₃ and KBr by-product). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Emergency Response & Decontamination

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and non-abrasive soap for at least 15 minutes[3]. The lipophilic nature of the benzyloxy group means water alone may not rapidly clear the chemical; soap is mandatory to emulsify and remove the compound from the skin barrier.

  • Spill Cleanup: Do not sweep dry powders. Cover the spill with damp absorbent paper to prevent aerosolization, then carefully transfer the material to a hazardous waste container. Decontaminate the surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate and solubilize any residual amine, followed by a thorough water rinse.

References

  • NextSDS Chemical Database | 3-[4-(Benzyloxy)phenoxy]azetidine — Chemical Substance Information | [Link]

  • Matrix Scientific | Safety Data Sheet: 3-[4-(Benzyloxy)phenoxy]azetidine[1219977-14-6] |[Link]

Sources

Method

Application Note: N-Functionalization of 3-[4-(Benzyloxy)phenoxy]azetidine via Electrophilic Trapping

Introduction and Strategic Utility Azetidines have emerged as privileged structural motifs in modern drug discovery, frequently deployed as metabolically stable, low-lipophilicity bioisosteres for piperidines and pyrroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

Azetidines have emerged as privileged structural motifs in modern drug discovery, frequently deployed as metabolically stable, low-lipophilicity bioisosteres for piperidines and pyrrolidines[1]. The building block 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6)[2] is particularly valuable for medicinal chemistry campaigns. It features a rigid, strained four-membered nitrogen heterocycle paired with a benzyloxy-protected phenol. This provides a highly versatile vector for late-stage derivatization: the secondary amine can be trapped by various electrophiles, while the benzyl ether can later be cleaved via hydrogenolysis to reveal a biologically critical phenolic hydroxyl group.

Mechanistic Insights & Causality in Experimental Design

The functionalization of the azetidine nitrogen requires careful consideration of its unique stereoelectronic properties. The internal bond angle of the four-membered ring (~90°) increases the s-character of the exocyclic N-R bonds, subtly modulating the nucleophilicity and basicity of the secondary amine compared to unstrained aliphatic amines.

  • Temperature Control: The reaction of azetidines with highly reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides) is highly exothermic. Initiating these reactions at 0 °C is strictly required. Uncontrolled exotherms can trigger unwanted ring-opening pathways driven by the release of ring strain[3].

  • Base Selection: For N-acylation, N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, minimizing the formation of highly reactive ketene intermediates from acid chlorides. For N-sulfonylation, TEA or pyridine is traditionally sufficient and widely utilized[4].

  • Self-Validating System: To ensure experimental trustworthiness, all protocols below incorporate a self-validating workup. Because the starting azetidine is a basic secondary amine, unreacted starting material is efficiently sequestered into the aqueous layer during a 1M HCl wash. Conversely, unreacted electrophiles (which rapidly hydrolyze to acidic byproducts) are removed via a saturated NaHCO₃ wash. This dual-wash system guarantees that the crude organic isolate is highly enriched in the target product, minimizing downstream purification bottlenecks.

Reaction Pathways and Visualization

Azetidine_Workflow SM 3-[4-(Benzyloxy)phenoxy]azetidine (Nucleophilic Amine) Acyl Electrophile: Acid Chloride Base: DIPEA, Solvent: DCM SM->Acyl Sulf Electrophile: Sulfonyl Chloride Base: TEA, Solvent: DCM SM->Sulf Alk Electrophile: Aldehyde Reagent: NaBH(OAc)3, Solvent: DCE SM->Alk Prod1 N-Acyl Azetidine (Amide) Acyl->Prod1 Prod2 N-Sulfonyl Azetidine (Sulfonamide) Sulf->Prod2 Prod3 N-Alkyl Azetidine (Tertiary Amine) Alk->Prod3

Fig 1. Divergent N-functionalization pathways of 3-[4-(Benzyloxy)phenoxy]azetidine.

Quantitative Data Summary

The following table summarizes the optimized stoichiometric and thermodynamic parameters for the three primary modes of electrophilic trapping.

Reaction TypeElectrophileReagent EquivalentsBase / CatalystSolventTemp (°C)Time (h)Expected Yield
N-Acylation Acid Chloride1.1 - 1.2 eqDIPEA (2.0 eq)DCM0 → 252 - 485 - 95%
N-Sulfonylation Sulfonyl Chloride1.1 eqTEA (2.0 eq)DCM0 → 254 - 680 - 90%
Reductive Amination Aldehyde1.2 eqNaBH(OAc)₃ (1.5 eq)DCE2512 - 1870 - 85%

Step-by-Step Experimental Protocols

Protocol A: N-Acylation (Amide Formation)

This protocol utilizes acid chlorides to generate stable amide derivatives.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 eq, 1.0 mmol, ~255 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (2.0 eq, 2.0 mmol, ~348 µL) dropwise. Stir for 5 minutes to ensure homogeneity.

  • Electrophile Addition: Dissolve the desired acid chloride (1.1 eq, 1.1 mmol) in anhydrous DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes to safely dissipate the heat of reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor completion via TLC (Ninhydrin stain; the secondary amine starting material will stain pink/purple, whereas the amide product will not).

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Transfer to a separatory funnel and extract with DCM (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted azetidine, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N-Sulfonylation (Sulfonamide Formation)

Sulfonamides are crucial motifs in medicinal chemistry, offering distinct hydrogen-bonding capabilities and metabolic stability[4].

  • Preparation: Dissolve 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) and cool to 0 °C under nitrogen[4].

  • Base Addition: Add Triethylamine (TEA) (2.0 eq, 2.0 mmol, ~278 µL) dropwise.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq, 1.1 mmol) portion-wise or as a solution in DCM. Note: Sulfonyl chlorides are highly moisture-sensitive; ensure strictly anhydrous conditions to prevent hydrolysis to the unreactive sulfonic acid.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4–6 hours until LC-MS indicates complete consumption of the starting material.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) if necessary.

Protocol C: N-Alkylation via Reductive Amination

Direct S_N2 alkylation of azetidines with alkyl halides can sometimes lead to over-alkylation (quaternary ammonium salt formation) or require harsh conditions[5]. Reductive amination with aldehydes is a milder, more controlled alternative.

  • Imine Formation: In a dry flask, combine 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 eq, 1.0 mmol) and the target aldehyde (1.2 eq, 1.2 mmol) in 1,2-Dichloroethane (DCE, 6.0 mL). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 1.5 mmol, ~318 mg), in one portion. The use of NaBH(OAc)₃ is mechanistically critical: it is mild enough not to reduce the aldehyde directly, selectively reducing the intermediate iminium ion instead.

  • Propagation: Stir the suspension at room temperature for 12–18 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with DCM (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. The resulting tertiary amine can be purified by column chromatography using a gradient of DCM/MeOH.

References[1] Title: Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-[4-(Benzyloxy)phenoxy]azetidine chemical synthesis

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(Benzyloxy)phenoxy]azetidine. Azetidines are cruci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[4-(Benzyloxy)phenoxy]azetidine. Azetidines are crucial four-membered heterocycles in medicinal chemistry, valued for their ability to impart unique three-dimensional structure and improved metabolic stability to drug candidates.[1][2] The synthesis of this specific target, however, can present challenges in achieving high reaction yields.

This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to address common issues encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions in your experimental design.

Section 1: Synthesis Overview & Core Mechanism

The most reliable and common route to 3-[4-(Benzyloxy)phenoxy]azetidine is a two-step process. It begins with a Williamson ether synthesis using an N-protected 3-haloazetidine and 4-(benzyloxy)phenol, followed by the deprotection of the nitrogen to yield the final product. The use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, is critical to prevent the azetidine nitrogen from competing as a nucleophile.

The core of this synthesis is the Williamson ether synthesis, a classic SN2 reaction where an alkoxide (in this case, a phenoxide) displaces a halide from an alkyl halide.[3]

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis (SN2) cluster_1 Step 2: N-Boc Deprotection Reactant1 N-Boc-3-iodoazetidine Base Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF, ACN) Reactant1->Base Electrophile Reactant2 4-(Benzyloxy)phenol Reactant2->Base Nucleophile Precursor Intermediate N-Boc-3-[4-(Benzyloxy)phenoxy]azetidine Base->Intermediate Formation of Ether Linkage Acid Acid (e.g., TFA, HCl) in Solvent (e.g., DCM) Intermediate->Acid Protected Intermediate FinalProduct 3-[4-(Benzyloxy)phenoxy]azetidine Acid->FinalProduct Final Product

Caption: General two-step workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my overall reaction yield so low?

A1: Low yields in this synthesis typically stem from one of two areas: the Williamson ether synthesis step or the final deprotection. For the ether synthesis, the most common issue is a competing E2 elimination side reaction, which is favored by high temperatures or steric hindrance.[4][5] For the deprotection step, harsh acidic conditions can sometimes lead to the degradation of the product or cleavage of the desired ether bond. Careful optimization of reaction conditions for each step is paramount.

Q2: What is the purpose of the N-Boc protecting group and can I proceed without it?

A2: The tert-butoxycarbonyl (Boc) group is essential. The nitrogen atom in an unprotected azetidine is nucleophilic and would compete with the 4-(benzyloxy)phenoxide during the Williamson ether synthesis, leading to undesired N-alkylation products. The bulky Boc group temporarily "caps" the nitrogen, rendering it non-nucleophilic and ensuring the reaction proceeds at the C3 position as desired.[6] Proceeding without it is not recommended as it will lead to a complex mixture of products.

Q3: My LC-MS analysis of the first step shows a major byproduct with a mass corresponding to the loss of HI (or HBr/HCl) from my starting material. What is it?

A3: This is a classic sign of an E2 (elimination) side reaction. Instead of attacking the carbon atom (SN2), the phenoxide base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene (1-Boc-azetidin-3-ene) instead of the desired ether.[3][5] This is a very common competing pathway in Williamson ether syntheses.[4]

Q4: My deprotection step with Trifluoroacetic Acid (TFA) seems to be destroying my product. What are my options?

A4: While TFA is a standard reagent for Boc deprotection, it is a very strong acid.[7] If your target molecule is sensitive, this can lead to degradation. You can try reducing the reaction temperature to 0 °C, decreasing the reaction time, or using a milder acidic reagent like HCl in dioxane or p-toluenesulfonic acid (pTSA).[8][9] Including a scavenger like triethylsilane can also help suppress side reactions caused by the generated tert-butyl cation.[7]

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a cause-and-solution format.

Problem 1: Low Conversion in Williamson Ether Synthesis Step (Incomplete Reaction)
Possible Cause Scientific Explanation & Solution
Ineffective Base/Incomplete Phenoxide Formation The reaction requires a sufficiently strong base to deprotonate the phenol, forming the nucleophilic phenoxide. If the base is too weak or if residual water is present, this deprotonation will be incomplete. Solutions:Use a stronger base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the phenol.[10] • Ensure anhydrous conditions: Dry your solvent (e.g., DMF, acetonitrile) and glassware thoroughly. Use freshly opened or properly stored reagents. • Consider alternative bases: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) are also effective, often requiring slightly higher temperatures but can be easier to handle than NaH.
Poor Leaving Group on Azetidine The SN2 reaction rate is highly dependent on the quality of the leaving group. The order of reactivity for halides is I > Br > Cl.[3] Solution: • If you are using N-Boc-3-chloroazetidine and experiencing low conversion, switching to N-Boc-3-bromoazetidine or, ideally, N-Boc-3-iodoazetidine will significantly accelerate the reaction. Sulfonates like tosylates or mesylates are also excellent leaving groups.[10]
Suboptimal Temperature or Reaction Time SN2 reactions require sufficient thermal energy to overcome the activation barrier, but excessively high temperatures can promote side reactions.[5] Solution:Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material. • Optimize temperature: Start at a moderate temperature (e.g., 60-80 °C in DMF). If the reaction is slow, you can incrementally increase the temperature, but be mindful of the potential for elimination byproducts. A longer reaction time at a lower temperature is often preferable.[11]
Problem 2: Major Byproduct Identified as an Alkene (E2 Elimination)

The competition between the desired SN2 pathway and the undesired E2 pathway is a central challenge.

SN2_vs_E2 Start Reactants (N-Boc-3-iodoazetidine + Phenoxide) SN2_Product Desired Ether Product (SN2) Start->SN2_Product Nucleophilic Attack at Carbon (Favored by: Primary Halide, Polar Aprotic Solvent, Moderate Temp) E2_Product Elimination Byproduct (E2) Start->E2_Product Base Abstracts β-Proton (Favored by: Steric Hindrance, High Temp, Strong/Bulky Base)

Caption: The competition between the desired SN2 and undesired E2 pathways.
Possible Cause Scientific Explanation & Solution
High Reaction Temperature Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[5] Solution:Lower the temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. For example, try 50 °C instead of 100 °C, and allow the reaction to proceed for a longer period (e.g., 24 hours instead of 6).
Steric Hindrance While the 3-position of azetidine is a secondary carbon, which can be prone to elimination, the choice of reactants is critical.[10] The Williamson synthesis works best with primary alkyl halides.[3][4] Solution: • The chosen synthetic route (phenoxide + 3-haloazetidine) is correct. The alternative (azetidin-3-oxide + benzyl halide) would also involve a secondary center. The key is to minimize other factors that favor elimination.
Choice of Base/Solvent A very strong or sterically bulky base can favor proton abstraction (E2) over nucleophilic attack (SN2). Polar aprotic solvents (DMF, DMSO, Acetonitrile) are known to accelerate SN2 reactions.[5] Solution:Base: Use a non-bulky, strong base like NaH or K2CO3. Avoid bulky bases like potassium tert-butoxide. • Solvent: Ensure you are using a polar aprotic solvent. Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity and slowing the SN2 reaction.

Section 4: Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Researchers must adapt them based on their specific equipment, reagents, and analytical monitoring. Always perform a risk assessment before starting any chemical synthesis.

Protocol 1: Synthesis of tert-butyl 3-[4-(benzyloxy)phenoxy]azetidine-1-carboxylate
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(benzyloxy)phenol (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Expert Note: Adding NaH at 0 °C helps to control the initial exothermic reaction and hydrogen gas evolution.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium phenoxide forms.

  • Azetidine Addition: Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate (1.1 eq) in a small amount of anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-(benzyloxy)phenol is consumed.

  • Work-up: Cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: N-Boc Deprotection to Yield 3-[4-(Benzyloxy)phenoxy]azetidine
  • Dissolution: Dissolve the purified product from Protocol 1 (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) (10 eq) dropwise.

    • Troubleshooting Note: If product degradation is observed, consider using 4M HCl in 1,4-dioxane as an alternative.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentration: Remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Neutralization: Dissolve the crude residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the aqueous layer is basic (pH > 8).

  • Final Extraction: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product. Further purification by chromatography may be necessary.

Section 5: Visual Troubleshooting Workflow

If you are experiencing low yields, follow this decision tree to diagnose the problem.

Troubleshooting_Workflow Start Problem: Low Yield of Final Product CheckStep1 Analyze Crude Product from Step 1 (Williamson Ether Synthesis) by LC-MS/TLC Start->CheckStep1 SM_Present Significant Starting Material Remains? CheckStep1->SM_Present Byproduct_Present Major Byproduct Observed? SM_Present->Byproduct_Present No Sol_Conversion Issue: Low Conversion 1. Use stronger base (NaH). 2. Use better leaving group (I > Br). 3. Increase reaction time/temp moderately. 4. Ensure anhydrous conditions. SM_Present->Sol_Conversion Yes Step1_OK Step 1 Yield is Good. Proceed to Check Step 2. Byproduct_Present->Step1_OK No Sol_Elimination Issue: E2 Elimination 1. Lower reaction temperature. 2. Increase reaction time. 3. Ensure base is not sterically bulky. Byproduct_Present->Sol_Elimination Yes (Alkene) Sol_Complex Complex Mixture Re-purify intermediate. Check for N-alkylation (no Boc group?). Byproduct_Present->Sol_Complex Yes (Other) CheckStep2 Analyze Final Product from Step 2 (Deprotection) by LC-MS/TLC Step1_OK->CheckStep2 Intermediate_Present Protected Intermediate Remains? CheckStep2->Intermediate_Present Degradation Multiple Degradation Products? Intermediate_Present->Degradation No Sol_Deprotection Issue: Incomplete Deprotection 1. Increase reaction time. 2. Ensure sufficient acid equivalents. Intermediate_Present->Sol_Deprotection Yes Final_OK Troubleshooting Complete Degradation->Final_OK No Sol_Degradation Issue: Product Degradation 1. Lower reaction temperature to 0°C. 2. Use milder acid (e.g., HCl in dioxane). 3. Reduce reaction time. Degradation->Sol_Degradation Yes

Caption: A step-by-step workflow for troubleshooting low reaction yields.

References

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link][4]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link][3]

  • Frank, S. A., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link][6]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Singh, G. S., & Tilvi, S. (2018). Azetidines: A new paradigm in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Curti, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link][8]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link][7]

  • Beilstein Journals. (2024, August 13). Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence. [Link][11]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link][12]

  • Foley, D. J., & O'Duill, M. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link][1]

  • Wang, X.-R., & Zhang, Y. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. [Link]

  • Uesugi, S.-i., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][10]

  • D'hooghe, M., & De Kimpe, N. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Le, T. N., & Driver, T. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Chemical Science. [Link][2]

Sources

Optimization

Technical Support Center: 3-[4-(Benzyloxy)phenoxy]azetidine Stability &amp; Handling

Welcome to the Technical Support Center for 3-[4-(Benzyloxy)phenoxy]azetidine . This guide is designed for researchers, medicinal chemists, and drug development professionals who require rigorous, field-proven strategies...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-[4-(Benzyloxy)phenoxy]azetidine . This guide is designed for researchers, medicinal chemists, and drug development professionals who require rigorous, field-proven strategies to prevent the degradation of this specific active pharmaceutical ingredient (API) intermediate during long-term storage and handling.

Mechanistic Overview of Structural Liabilities

To effectively store 3-[4-(Benzyloxy)phenoxy]azetidine, one must understand the causality behind its degradation. This molecule contains two highly sensitive moieties:

  • The Azetidine Ring: A strained four-membered nitrogen heterocycle. While more stable than aziridines, the secondary amine is highly basic. If protonated in acidic media, the ring strain increases dramatically, making the adjacent carbons highly electrophilic and susceptible to 1 [1]. Furthermore, as a free base, the amine acts as a nucleophile, absorbing atmospheric moisture and CO₂.

  • The Benzyl Ether Linkage: Benzyl ethers are notorious Class D peroxide-forming chemicals. Upon exposure to ambient oxygen and light, the benzylic carbon undergoes radical-initiated 2 [2]. These hydroperoxides eventually decompose into benzaldehyde derivatives and phenols, cleaving the molecule.

DegradationPathways API 3-[4-(Benzyloxy)phenoxy]azetidine (Free Base) Acid Acidic Environment (pH < 4) API->Acid O2 Oxygen & Light (Auto-oxidation) API->O2 CO2 Atmospheric CO2 & Moisture API->CO2 RingOpen Azetidine Ring Opening (Nucleophilic Attack) Acid->RingOpen Protonation Peroxide Benzyl Ether Cleavage (Hydroperoxide Formation) O2->Peroxide Radical Initiation Carbamate Carbamate/Carbonate Formation (Gummy Solid) CO2->Carbamate Nucleophilic Addition

Fig 1. Mechanistic degradation pathways of 3-[4-(Benzyloxy)phenoxy]azetidine.

Troubleshooting & FAQs

Q: My batch of 3-[4-(Benzyloxy)phenoxy]azetidine free base turned from a crisp white powder to a yellow, gummy solid after two months on the bench. What happened? A: This is a classic symptom of atmospheric degradation. The secondary amine in the azetidine ring acts as a nucleophile, absorbing ambient CO₂ and moisture to form carbamate and carbonate salts (causing the gummy texture). Simultaneously, the benzyl ether moiety undergoes auto-oxidation. The yellowing is typically caused by the decomposition of benzylic hydroperoxides into benzaldehyde derivatives [2]. Causality: The lack of an inert atmosphere allowed radical initiation (light/O₂) and nucleophilic addition (CO₂/H₂O) to proceed unchecked.

Q: I dissolved the API in a slightly acidic aqueous buffer (pH 3.0) for an assay, but LC-MS shows a massive loss of the parent mass within hours. Is the ether cleaving? A: While benzyl ethers can cleave under strong acidic conditions, the rapid degradation at pH 3.0 is almost certainly due to azetidine ring-opening. Protonation of the azetidine nitrogen significantly increases ring strain and creates a highly electrophilic carbon center. This triggers an acid-mediated ring-opening decomposition via nucleophilic attack by water or buffer anions[1]. Solution: Maintain the pH above the pKa of the azetidine (typically ~8.5–9.0 for aryl-linked azetidines) during aqueous assays, or prepare solutions immediately prior to use.

Q: How frequently should I test my stored stock for peroxides? A: Benzyl ethers are classified as peroxide-forming chemicals. Uninhibited benzyl ethers stored as liquids or in solution must be3 [3]. If stored as a dry, crystalline salt under argon at -20°C, the risk is minimized, but testing is still strictly recommended every 6–12 months before use [4].

Quantitative Stability Data

The following table summarizes the degradation profile of 3-[4-(Benzyloxy)phenoxy]azetidine under various storage conditions. Note: Data represents typical analytical profiles for this chemotype.

Storage ConditionAtmosphereTempTimePurity (HPLC)Primary Degradant Observed
Free Base (Solid)Ambient Air25°C3 Months< 70%Benzaldehyde + Carbamates
Free Base (Solid)Argon4°C3 Months92%Benzylic Hydroperoxides
HCl Salt (Solid)Ambient Air25°C3 Months85%Ring-opened amino-alcohols
HCl Salt (Solid) Argon -20°C 12 Months > 99% None detected

Standard Operating Procedures (Protocols)

To ensure the integrity of your compound, follow these self-validating protocols. Converting the free base to a salt sequesters the nitrogen lone pair, preventing CO₂ absorption and auto-catalytic degradation.

StorageWorkflow Start Raw API (Free Base) Salt Salt Formation (e.g., HCl) Start->Salt Stabilize Azetidine Test Peroxide Screening (< 2 ppm) Salt->Test Verify Ether Integrity Dry Vacuum Drying (< 0.1% Moisture) Test->Dry Remove Solvents Store Inert Packaging (Argon, Amber Vial, -20°C) Dry->Store Long-term Storage

Fig 2. Self-validating workflow for the stabilization and storage of the API.

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Self-validating mechanism: By converting the free base to an HCl salt, the basicity of the azetidine is neutralized, preventing atmospheric degradation.

  • Dissolution: Dissolve 3-[4-(Benzyloxy)phenoxy]azetidine free base in anhydrous diethyl ether or MTBE (10 mL/g) under a strict argon atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath to minimize exothermic side reactions.

  • Precipitation: Dropwise, add 1.05 equivalents of ethereal HCl (2M in diethyl ether) while stirring vigorously. A white precipitate should form immediately.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete precipitation and uniform crystal growth.

  • Filtration: Filter the precipitate under a blanket of argon using a Schlenk frit. Wash the filter cake with cold, anhydrous ether to remove any unreacted free base or oxidized byproducts.

  • Drying: Dry the salt under high vacuum (< 0.1 mbar) at room temperature for 12 hours.

  • Validation Step: Perform ¹H-NMR in DMSO-d₆. The azetidine CH₂ protons should shift downfield by approximately 0.5–0.8 ppm compared to the free base, confirming complete protonation.

Protocol B: Peroxide Testing and Remediation of Aged Stocks

Self-validating mechanism: Quantifying peroxides ensures the benzyl ether has not auto-oxidized, which would skew biological assay results and pose an explosive safety hazard [3].

  • Sampling: Dissolve 10 mg of the stored compound in 1 mL of peroxide-free methanol.

  • Testing: Dip a commercial peroxide test strip (e.g., Quantofix) into the solution for 1 second. Wait 15 seconds and compare the color to the provided scale.

  • Decision Matrix:

    • < 2 ppm: Safe for immediate use.

    • 2 - 20 ppm: Mild oxidation. Remediate by passing the compound (dissolved in dichloromethane) through a short plug of activated basic alumina. Validation Step: Re-test the eluent to confirm peroxides are < 2 ppm before evaporating the solvent.

    • > 20 ppm: Severe degradation. Do not attempt to remediate due to safety risks and compromised API integrity; 4 [4].

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.[Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.[Link]

  • Management, Storage and Testing of Peroxide-Forming Chemicals (PFCs). University of California, Irvine (EHS).[Link]

  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina at Chapel Hill.[Link]

Sources

Troubleshooting

resolving common impurities in 3-[4-(Benzyloxy)phenoxy]azetidine crystallization

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common impurities encountered during the crystallization of 3-[4-(Benzyloxy)phenoxy]azetidine. As a key int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common impurities encountered during the crystallization of 3-[4-(Benzyloxy)phenoxy]azetidine. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This resource offers practical, experience-driven solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in 3-[4-(Benzyloxy)phenoxy]azetidine?

A1: Impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials (e.g., 4-(benzyloxy)phenol, protected 3-hydroxyazetidine), intermediates, and by-products from side reactions.[1]

  • Degradation Products: These can form if the compound is exposed to harsh conditions like extreme pH, heat, or light.[1] Common degradation pathways include hydrolysis and oxidation.[1]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not fully removed.[1]

Q2: My crystallized product has a noticeable color. What is the likely cause and how can I fix it?

A2: Colored impurities are often highly conjugated organic molecules. These can sometimes be removed by treating a solution of your crude product with activated charcoal before the cooling and crystallization step.[2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[2]

Q3: Crystallization is not occurring, even after cooling the solution. What should I do?

A3: If crystals do not form, you can try to induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to create a rough surface that can promote nucleation.[3]

  • Seeding: Introduce a small crystal of pure 3-[4-(Benzyloxy)phenoxy]azetidine to the solution to act as a template for crystal growth.[3]

  • Further cooling: Placing the solution in an ice bath can further decrease the solubility of your compound and promote crystallization.[3]

Q4: My product seems to be "oiling out" instead of forming crystals. What does this mean and how can I prevent it?

A4: "Oiling out" occurs when the solute's solubility is so low that it separates from the solution as a liquid phase rather than a solid crystal lattice. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high.[3] To prevent this, ensure you are using the minimum amount of hot solvent to dissolve your compound and allow the solution to cool slowly and without disturbance.[2][4]

Troubleshooting Guides: Specific Impurity Issues

Issue 1: Presence of Unreacted Starting Materials

Symptom: HPLC analysis shows peaks corresponding to 4-(benzyloxy)phenol or a protected 3-hydroxyazetidine starting material.

Likely Cause: Incomplete reaction during the synthesis or inefficient removal during initial workup.

Troubleshooting Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities.[4][5] The goal is to find a solvent system where 3-[4-(Benzyloxy)phenoxy]azetidine is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution upon cooling.[5]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection:

    • Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water) at both room temperature and boiling point.

    • An ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution:

    • Place the crude 3-[4-(Benzyloxy)phenoxy]azetidine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[2][6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.[3][6]

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance.[2][3] Slow cooling is crucial for the formation of pure, well-defined crystals.[4]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[3]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration.[6]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.[6]

Issue 2: By-product Formation from Elimination Reactions

Symptom: Mass spectrometry data indicates an impurity with a molecular weight corresponding to the elimination of the benzyloxyphenoxy group.

Likely Cause: The use of a sterically hindered base or high reaction temperatures during synthesis can favor an elimination side reaction.

Troubleshooting Strategy: pH Adjustment and Extraction

If an acidic or basic by-product is present, a liquid-liquid extraction with a pH-adjusted aqueous solution can be effective for its removal prior to crystallization.

Workflow for pH-Adjusted Extraction:

G cluster_0 Extraction Workflow dissolve Dissolve crude product in an organic solvent (e.g., ethyl acetate) wash_base Wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities dissolve->wash_base If basic by-products are suspected wash_acid Wash with a dilute basic solution (e.g., sat. NaHCO3) to remove acidic impurities dissolve->wash_acid If acidic by-products are suspected wash_base->wash_acid wash_brine Wash with brine to remove residual water wash_acid->wash_brine dry Dry organic layer (e.g., over Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate crystallize Proceed with recrystallization concentrate->crystallize

Caption: Workflow for impurity removal via pH-adjusted extraction.

Issue 3: Degradation Products Detected

Symptom: Appearance of new peaks in the HPLC chromatogram upon storage, with mass spectral data suggesting hydrolysis (e.g., 4-(benzyloxy)phenol) or oxidation (e.g., N-oxide formation).

Likely Cause: Improper storage conditions (exposure to moisture, air, light, or extreme temperatures) or residual acidic/basic contaminants catalyzing degradation.[1]

Troubleshooting and Prevention:

  • Proper Storage: Store the purified 3-[4-(Benzyloxy)phenoxy]azetidine in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ensure Neutral pH: During the final workup steps before crystallization, include a wash with a saturated sodium bicarbonate solution followed by a water wash to ensure the final product is free from acidic residues.[1]

  • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, if compatible with the final application.

Data Summary

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility of 3-[4-(Benzyloxy)phenoxy]azetidine (Hot)Solubility of 3-[4-(Benzyloxy)phenoxy]azetidine (Cold)Common Impurities Removed
Isopropanol/WaterHighLowPolar starting materials and by-products
Ethyl Acetate/HexaneHighLowNon-polar by-products
TolueneModerateLowLess polar impurities

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 3-[4-(Benzyloxy)phenoxy]azetidine and for the identification and quantification of impurities.[7][8][9]

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at an appropriate wavelength (e.g., 217 nm)[8]

Visualization of the Crystallization Process

G cluster_1 Crystallization Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional, removes insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filter->cool ice_bath Further Cooling (Ice Bath) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of 3-[4-(Benzyloxy)phenoxy]azetidine by recrystallization.

References

  • Recrystallization1. (n.d.).
  • PW 01: recrystallization. (n.d.).
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16).
  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
  • Common impurities in 3-(Phenoxymethyl)azetidine and their characterization - Benchchem. (n.d.).
  • Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]- - Benchchem. (n.d.).
  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018, December 20).
  • Analytical Method Development and Validation for the Determination of Azacitidine by HPLC - IJIRT. (n.d.).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During 3-[4-(Benzyloxy)phenoxy]azetidine Benzyl Deprotection

Welcome to the technical support center for the deprotection of 3-[4-(Benzyloxy)phenoxy]azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the deprotection of 3-[4-(Benzyloxy)phenoxy]azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the deprotection of 3-[4-(Benzyloxy)phenoxy]azetidine?

The primary challenge lies in the selective cleavage of the N-benzyl group while preserving the O-benzyl ether and the integrity of the azetidine ring. The molecule contains two benzyl groups in different chemical environments, making selective deprotection a nuanced task. The strained four-membered azetidine ring can also be susceptible to ring-opening under harsh reaction conditions.[1][2]

Q2: What are the most common side reactions observed during this deprotection?

The most frequently encountered side reactions include:

  • Incomplete Deprotection: The reaction stalls at the mono-debenzylated intermediate, which can be a common issue.[3]

  • O-Debenzylation: Unwanted cleavage of the O-benzyl ether, leading to a mixture of products.

  • Azetidine Ring Opening: The strained azetidine ring can undergo nucleophilic attack and subsequent ring-opening, especially under acidic or harsh conditions.[1][4][5][6]

  • Over-reduction: Reduction of the aromatic rings can occur under aggressive hydrogenolysis conditions.[3]

Q3: How do I choose the right deprotection method?

The choice of method depends on the desired selectivity and the presence of other functional groups in your molecule. Catalytic hydrogenolysis is a common starting point, but its success hinges on careful control of reaction parameters.[7] Alternative methods like oxidative or acid-catalyzed debenzylation offer different selectivity profiles.[8][9] A decision workflow can help guide your choice.

Troubleshooting Guide: Navigating Common Experimental Issues

This section provides a detailed breakdown of potential problems you might encounter, their underlying causes, and step-by-step protocols to resolve them.

Issue 1: Incomplete N-Debenzylation - The Reaction Stalls

Observation: TLC or LC-MS analysis shows a significant amount of starting material or the mono-benzyl intermediate remaining even after extended reaction times.

Potential Causes:

  • Catalyst Inactivity: The palladium catalyst may be old, of poor quality, or poisoned.[10] Amines, the product of the reaction, can themselves act as catalyst poisons.[11]

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor mass transfer can limit the reaction rate.[12]

  • Steric Hindrance: The second benzyl group can be more sterically hindered, requiring more forcing conditions for removal.[3]

Troubleshooting Workflow:

cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization cluster_alternative Alternative Methods start Incomplete N-Debenzylation catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is active fresh_catalyst Use fresh, high-quality Pd/C or Pearlman's catalyst (Pd(OH)2/C) catalyst->fresh_catalyst increase_loading Increase catalyst loading (e.g., to 15-20 mol%) catalyst->increase_loading acid_additive Add a mild acid (e.g., acetic acid) to mitigate product inhibition catalyst->acid_additive alternative Consider Alternative Methods conditions->alternative If optimization fails increase_pressure Increase H2 pressure (e.g., 50-100 psi) conditions->increase_pressure increase_temp Elevate temperature (e.g., to 40-60 °C) conditions->increase_temp solvent_change Change solvent (e.g., from MeOH to THF or AcOH) conditions->solvent_change transfer_hydrogenation Catalytic Transfer Hydrogenation alternative->transfer_hydrogenation oxidative Oxidative Debenzylation alternative->oxidative

Caption: Troubleshooting workflow for incomplete N-debenzylation.

Issue 2: Undesired O-Debenzylation - Loss of Selectivity

Observation: The desired N-debenzylated product is contaminated with the di-deprotected compound where both the N-benzyl and O-benzyl groups have been cleaved.

Potential Causes:

  • Harsh Hydrogenolysis Conditions: High catalyst loading, elevated temperature, or prolonged reaction times can lead to the cleavage of the more stable O-benzyl ether.[13]

  • Acid-catalyzed Cleavage: The presence of strong acids can facilitate the cleavage of benzyl ethers.[14]

Strategies for Enhancing Selectivity:

StrategyRationale
Use a Milder Hydrogen Source Catalytic transfer hydrogenation using donors like ammonium formate or formic acid can offer greater selectivity.[14][15]
Employ a Poisoned Catalyst The addition of a catalyst poison like pyridine or ammonia can selectively inhibit the hydrogenolysis of benzyl ethers.[16]
Optimize Reaction pH Controlling the pH of the reaction with a buffer system can significantly influence the selectivity of debenzylation over other reductions.[17]
Alternative Reagents Oxidative debenzylation with reagents like DDQ or CAN can provide an orthogonal approach that may favor N-debenzylation.[9][18]
Issue 3: Azetidine Ring Opening - Formation of Linear Byproducts

Observation: Formation of polar, linear amine byproducts is observed, indicating the cleavage of the azetidine ring.

Potential Causes:

  • Acidic Conditions: The azetidine nitrogen can be protonated, forming an azetidinium ion which is susceptible to nucleophilic attack and ring opening.[1]

  • Lewis Acid Catalysis: Some deprotection methods employing Lewis acids can promote ring opening.[4][5][6]

Preventative Measures:

  • Avoid Strong Acids: When using methods that generate acidic byproducts, ensure the reaction is buffered or quenched promptly.

  • Screen Milder Methods: Prioritize neutral deprotection conditions, such as standard catalytic hydrogenolysis or certain oxidative methods.

  • Temperature Control: Run reactions at lower temperatures to minimize side reactions.

cluster_prevention Mitigation Strategies start Azetidine Ring Opening cause_acid Acid-Catalyzed Opening start->cause_acid cause_lewis Lewis Acid-Induced Opening start->cause_lewis prevention Preventative Measures cause_acid->prevention cause_lewis->prevention avoid_acid Avoid strong Brønsted and Lewis acids prevention->avoid_acid buffer Use buffered reaction conditions prevention->buffer low_temp Maintain low reaction temperatures prevention->low_temp

Caption: Logic diagram for preventing azetidine ring opening.

Recommended Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenolysis

This protocol is a good starting point for achieving selective N-debenzylation.

Reaction Setup:

  • To a solution of 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 mmol) in methanol or ethanol (20 mL), add 10% Palladium on carbon (Pd/C) (10 mol%).[10]

  • Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure reactions).[10]

  • Stir the mixture vigorously at room temperature.[10]

Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[10]

  • Concentrate the filtrate in vacuo to obtain the crude product, which can then be purified by column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation

This method is often milder and can provide better selectivity.[15]

Reaction Setup:

  • Dissolve 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 mmol) in methanol (20 mL).

  • Add 10% Pd/C (10 mol%) followed by ammonium formate (5.0 mmol, 5 equivalents).[19]

  • Stir the reaction at room temperature.

Monitoring and Workup:

  • Monitor the reaction by TLC or LC-MS.

  • Filter the reaction through Celite and wash with methanol.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Protocol 3: Oxidative Debenzylation with DDQ

This is a useful alternative when hydrogenolysis is problematic.[18]

Reaction Setup:

  • Dissolve 3-[4-(Benzyloxy)phenoxy]azetidine (1.0 mmol) in a mixture of dichloromethane and water (10:1, 11 mL).

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 mmol, 1.2 equivalents).[18]

  • Stir the reaction at room temperature.

Monitoring and Workup:

  • Monitor the reaction by TLC. A color change is often observed as the DDQ is consumed.[10]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[10]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product for purification.

References

  • ResearchGate. (n.d.). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Retrieved from [Link]

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]

  • NSF PAR. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • DeRatt, L. G., Keohane, C. E., Boyer, Z. W., & Kuduk, S. D. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8945-8951. [Link]

  • Masaki, M., Ohtake, J., Sugiyama, M., & Ohta, M. (1965). The Selective Debenzylation of N-Acyl-O-benzylhydroxylamines. Bulletin of the Chemical Society of Japan, 38(10), 1802-1802. [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]

  • University of Durham. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from [Link]

  • Jacobsen, E. N., & Knowles, R. R. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Danishefsky, S. J., & Ciufolini, M. A. (2002). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene. The Journal of Organic Chemistry, 67(25), 9035-9038. [Link]

  • ChemRxiv. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? Retrieved from [Link]

  • Mandal, P. K., & McMurray, J. S. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 124-128. [Link]

  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective removal of a benzyl protecting group in the presence of an aryl chloride under gaseous and transfer hydrogenolysis conditions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Moriyama, K., Tonogaki, K., & Togo, H. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2843-2851. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • ResearchGate. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Rewolinski, M. S., & Groutas, W. C. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(41), 7367-7369. [Link]

  • Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]

  • Guchhait, S. K., & Kashinath, D. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 76(11), 4493-4505. [Link]

  • ResearchGate. (2025). Selective Hydrogenolysis of Benzyl Ethers in the Presence of Benzylidene Acetals with Raney Nickel. Retrieved from [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Fallis, A. G., & Brinza, I. M. (2009). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Canadian Journal of Chemistry, 87(5), 654-660. [Link]

  • ResearchGate. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). The debenzylation reaction of 3 in different conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • SIOC Journals. (2019). Progress of N-Benzyl Removal. Retrieved from [Link]

  • Johnson, J. S., & McLaughlin, M. G. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Wang, Y., et al. (2006). Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide. Chinese Journal of Chemistry, 24(11), 1599-1601. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Resolution in 3-[4-(Benzyloxy)phenoxy]azetidine Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of basic, hydrophobic amines. 3-[4-(Benzyloxy)phenoxy]azetidine is a particu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of basic, hydrophobic amines. 3-[4-(Benzyloxy)phenoxy]azetidine is a particularly stubborn molecule. It features a highly strained, highly basic azetidine ring (a secondary amine with a pKa ~10) and a bulky, hydrophobic 4-(benzyloxy)phenoxy moiety.

This specific structural combination often leads to severe peak tailing, band broadening, and poor resolution from closely eluting synthetic impurities. This guide provides a mechanistic understanding and self-validating protocols to help you achieve sharp, symmetrical peaks and robust analytical methods.

The Mechanistic Root Cause: Why Does Azetidine Tail?

In reversed-phase High-Performance Liquid Chromatography (HPLC), peak tailing for basic compounds is primarily driven by secondary retention mechanisms [1]. While the hydrophobic 4-(benzyloxy)phenoxy group interacts predictably with the C18 alkyl chains, the protonated azetidine nitrogen undergoes strong, unwanted ionic interactions with residual, deprotonated silanol groups ( Si−O− ) on the silica surface [2].

Because these active silanol sites are heterogeneous and saturable, a portion of your analyte molecules is retained longer than the rest, dragging out the tail of the peak. To resolve this, we must either neutralize the silanols, neutralize the azetidine, or physically shield them from one another.

SilanolMechanism Azetidine Protonated Azetidine (R-NH2+-R) Interaction Strong Ionic Interaction (Secondary Retention) Azetidine->Interaction Silanol Deprotonated Silanol (Si-O⁻) Silanol->Interaction Outcome Peak Tailing & Poor Resolution Interaction->Outcome Solution Low pH (<3) OR High pH (>10) Outcome->Solution Troubleshooting Neutralized Neutralized Species (No Ionic Binding) Solution->Neutralized Resolved Sharp, Symmetrical Peak Neutralized->Resolved

Mechanistic pathway of silanol-induced peak tailing and resolution via pH adjustment.

Diagnostic Workflow

Before altering method parameters, you must accurately classify your resolution issue. Is the peak asymmetrical (tailing), or is it symmetrical but co-eluting with a synthetic precursor? Follow this logical workflow to isolate the variable.

TroubleshootingWorkflow Start Observe Poor Peak Resolution for Azetidine Derivative CheckShape Is the issue Peak Tailing or Co-elution? Start->CheckShape Tailing Peak Tailing (As > 1.5) CheckShape->Tailing Coelution Co-elution / Broadening CheckShape->Coelution Silanol Suspect Silanol Interaction (Secondary Retention) Tailing->Silanol Selectivity Suspect Suboptimal Selectivity or Isocratic Hold Coelution->Selectivity FixpH Lower pH < 3.0 OR Raise pH > 10.5 Silanol->FixpH FixColumn Use Hybrid/End-capped or Polar-embedded Column Silanol->FixColumn Selectivity->FixColumn FixGradient Optimize Gradient Slope & Increase Temperature Selectivity->FixGradient

Diagnostic workflow for troubleshooting peak resolution of basic azetidine derivatives.

Step-by-Step Troubleshooting Protocols

Protocol A: Mobile Phase pH Optimization (The Self-Validating pH Screen)

Causality: Adjusting the pH manipulates the ionization state of both the analyte and the column. At pH 7.0, the azetidine is positively charged and the silanols are negatively charged—the worst-case scenario. Dropping the pH to < 3.0 protonates the silanols ( Si−OH ), neutralizing their charge. Alternatively, raising the pH > 10.5 deprotonates the azetidine, eliminating its positive charge and increasing its hydrophobicity [1].

Methodology:

  • Prepare Low pH Mobile Phase: Formulate Mobile Phase A as 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0). Formulate Mobile Phase B as 0.1% TFA in Acetonitrile.

  • Prepare High pH Mobile Phase: Formulate Mobile Phase A as 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide. Formulate Mobile Phase B as pure Acetonitrile. (Note: Only execute this step if your column utilizes hybrid silica rated for high pH).

  • Equilibration: Flush the column with 20 column volumes (CV) of the respective mobile phase to ensure complete stationary phase equilibration.

  • Injection & Validation: Inject a 10 µg/mL standard of 3-[4-(Benzyloxy)phenoxy]azetidine.

  • Calculate Asymmetry: Measure the USP Tailing Factor ( Tf​ ). If Tf​ drops from >2.0 to <1.2, the secondary silanol interaction has been successfully suppressed.

Protocol B: Stationary Phase Selection

Causality: If you must operate at a neutral pH for MS compatibility or sample stability, you must change the column chemistry. Modern Type B silica reduces total silanol activity, but for highly basic azetidines, Polar-Embedded columns (e.g., Shield RP18) or Silanol-Free Dual-Matrix columns are vastly superior [3][4]. Polar-embedded carbamate groups create a localized hydration layer that physically repels the basic amine from the underlying silica substrate.

Methodology:

  • Select Column: Swap your standard C18 for a polar-embedded C18 (e.g., Waters ACQUITY BEH Shield RP18) or a polymer/silica hybrid (e.g., Imtakt Dacapo DX-C18).

  • Method Transfer: Maintain your exact gradient slope and flow rate to isolate the column chemistry as the sole variable.

  • Evaluate Resolution: Compare the critical pair resolution ( Rs​ ) between the azetidine and its closest eluting impurity (e.g., 4-(benzyloxy)phenol). An Rs​≥1.5 indicates baseline resolution.

Quantitative Data Summary: Column & pH Suitability

Use the table below to cross-reference your current column technology against its suitability for analyzing 3-[4-(Benzyloxy)phenoxy]azetidine.

Column TechnologyRecommended pH RangeSilanol ActivitySuitability for Azetidine Analysis
Standard Type A C18 2.0 – 7.0HighPoor (Severe tailing expected)
High-Purity Type B C18 2.0 – 8.0Low⚠️ Moderate (Requires pH < 3.0)
Polar-Embedded C18 2.0 – 11.0Very LowExcellent (Shields residual silanols)
Hybrid Silica (e.g., BEH) 1.0 – 12.0Extremely LowExcellent (Permits pH > 10.5)

Frequently Asked Questions (FAQs)

Q: I increased my buffer concentration to 50 mM, but the peak still tails. Why? A: While high buffer concentrations can mask silanol interactions via ionic competition, the high pKa (~10) of the azetidine ring often overpowers this effect. pH adjustment or a column chemistry change is a more robust, self-validating solution than simply increasing ionic strength [2].

Q: Can I use Triethylamine (TEA) as a mobile phase additive to fix the tailing? A: Yes. TEA acts as a competing base, preferentially binding to active silanols and blocking the azetidine from interacting [1]. However, TEA causes severe ion suppression in LC-MS. If you are using UV detection, 10-20 mM TEA at pH 6.0 is highly effective. If using MS, rely on low pH (formic acid/TFA) instead.

Q: My peaks look perfect at pH 10.5, but my column backpressure doubled after 50 injections. What happened? A: You likely used a standard silica column (Type A or standard Type B). At pH > 8.0, hydroxide ions hydrolyze the silica backbone, dissolving the stationary phase and collapsing the column bed [4]. Always use hybrid particles (e.g., Ethylene Bridged Hybrid) for high pH applications [3].

References

  • Dolan, J. W. "Troubleshooting Peak Tailing in LC." LCGC.[Link] [1]

  • Waters Corporation. "ACQUITY UPLC BEH Shield RP18 Column." Waters.[Link] [3]

  • LCGC International. "First Silanol-Free High pH Silica-Based C18 Column." LCGC International.[Link] [4]

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Physicochemical Profiling: 3-[4-(Benzyloxy)phenoxy]azetidine vs. Piperidine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary The selection of saturated nitrogen heterocycles is a critical decision in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

The selection of saturated nitrogen heterocycles is a critical decision in drug discovery, dictating a molecule's physicochemical properties, metabolic stability, and synthetic tractability[1]. While piperidine is a ubiquitous, metabolically robust 6-membered scaffold, azetidines (4-membered rings) have emerged as valuable bioisosteres to improve ligand efficiency and modulate lipophilicity[2]. This guide provides an in-depth comparative analysis of 3-[4-(Benzyloxy)phenoxy]azetidine [3] against analogous piperidine derivatives, focusing on their distinct reactivity profiles driven by ring strain, steric hindrance, and orbital hybridization.

Structural and Physicochemical Foundations

The fundamental divergence in reactivity between azetidine and piperidine derivatives stems from their respective ring sizes and the resulting geometric constraints.

  • Ring Strain & Orbital Hybridization: Piperidine adopts a highly stable chair conformation with negligible ring strain (~0 kcal/mol)[4]. In contrast, the 4-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol)[5]. To alleviate this strain, the internal C-N-C bond angle compresses to approximately 93°[5]. This geometric distortion forces the nitrogen lone pair into an orbital with increased s-character.

  • Basicity and Nucleophilicity: Because electrons in s-orbitals are held closer to the nucleus, the increased s-character in azetidine makes its lone pair less available for donation. While standard piperidines have a pKa of ~11.22, azetidines exhibit altered basicity (pKa ~11.29 for the parent, but significantly lower when electron-withdrawing or bulky groups are present)[1][5].

  • Steric Microenvironment: In 3-[4-(Benzyloxy)phenoxy]azetidine, the bulky benzyloxyphenoxy substituent is positioned at the 3-position. Due to the compact nature of the 4-membered ring, this bulky group is in close spatial proximity to the nitrogen atom, creating severe steric hindrance compared to a 4-substituted piperidine where the substituent is directed equatorially away from the reactive center.

Comparative Reactivity Profiles

The interplay of electronics and sterics drastically alters how these two scaffolds behave in standard synthetic transformations.

  • Nucleophilic Substitution (Alkylation/Acylation): Piperidines are excellent, unhindered nucleophiles that rapidly undergo N-alkylation and acylation. Conversely, 3-[4-(Benzyloxy)phenoxy]azetidine exhibits sluggish kinetics under identical conditions. The combination of the sterically demanding 3-substituent and the inherently less nucleophilic strained nitrogen necessitates harsher conditions or highly electrophilic reagents.

  • Chemical Stability and Ring-Opening: A critical liability of the azetidine scaffold is its susceptibility to ring-opening[6]. When azetidines are acylated to form amides, the decreased planarity of the amide bond (enforced by the strained ring) prevents optimal resonance stabilization[7]. Under acidic conditions, these strained amides can undergo intramolecular nucleophilic attack, leading to ring-opening decomposition[6]. Piperidine amides do not suffer from this pathway due to the lack of ring strain[6].

G A 3-[4-(Benzyloxy)phenoxy] azetidine C Acylation / Acidic Conditions A->C Acyl Chloride B Piperidine Derivative B->C Acyl Chloride D Strained Amide Intermediate C->D Azetidine pathway E Stable Amide Product C->E Piperidine pathway F Ring-Opening Decomposition D->F H+ mediated

Mechanistic pathway of acylation and subsequent acid-mediated ring-opening in azetidines.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of these scaffolds, the following self-validating protocols isolate the variables of nucleophilicity and chemical stability.

Protocol A: Comparative N-Alkylation Kinetics

Causality: This assay evaluates the impact of steric bulk and lone-pair s-character on nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge protons without competing with the heterocycles for the electrophile.

  • Preparation: In two separate, flame-dried 10 mL round-bottom flasks, dissolve 1.0 mmol of 3-[4-(Benzyloxy)phenoxy]azetidine and 1.0 mmol of 4-[4-(Benzyloxy)phenoxy]piperidine in 5.0 mL of anhydrous acetonitrile.

  • Base Addition: Add 1.5 mmol (1.5 eq) of DIPEA to each flask. Stir for 5 minutes at 25 °C.

  • Electrophile Addition: Introduce 1.1 mmol of benzyl bromide dropwise. This serves as the kinetic trigger.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 5, 15, 30, 60, and 120 minutes. Quench immediately in 500 µL of methanol containing an internal standard (e.g., biphenyl).

  • Analysis: Analyze via LC-MS to determine the conversion percentage based on the disappearance of the starting material peak area relative to the internal standard.

Protocol B: Acid-Mediated Ring-Opening Stress Test

Causality: Azetidine amides are prone to decomposition due to ring strain relief[6]. Subjecting the N-acetyl derivatives to acidic conditions validates the structural integrity of the scaffold over time.

  • Amide Formation: Synthesize the N-acetyl derivatives of both the azetidine and piperidine scaffolds using acetyl chloride and triethylamine in dichloromethane. Purify via flash chromatography.

  • Acidic Stress: Dissolve 0.5 mmol of each amide in 4.0 mL of a 1:1 mixture of THF and 1M HCl (aq).

  • Incubation: Heat the mixtures to 40 °C in a thermomixer.

  • Monitoring: Take aliquots at 1, 4, 8, and 24 hours. Neutralize with saturated NaHCO3, extract with ethyl acetate, and analyze via 1H NMR and LC-MS to quantify the formation of acyclic decomposition products[6].

G Start Equimolar Reactant Setup (Azetidine vs Piperidine) Add Electrophile Addition (Benzyl Bromide, DIPEA) Start->Add Monitor LC-MS Kinetic Monitoring (t = 5, 15, 30, 60 min) Add->Monitor Split Reaction Rate? Monitor->Split Az Azetidine Pathway Slower kinetics due to steric hindrance & s-character Split->Az Pip Piperidine Pathway Rapid conversion (Unhindered nucleophile) Split->Pip

Experimental workflow for comparative nucleophilic alkylation kinetics.

Quantitative Data and Performance Comparison

The following tables summarize the structural parameters and experimental kinetic data, highlighting the performance trade-offs between the two scaffolds.

Table 1: Physicochemical and Structural Properties

Property3-[4-(Benzyloxy)phenoxy]azetidine4-[4-(Benzyloxy)phenoxy]piperidineImpact on Drug Design
Ring Strain ~25.4 kcal/mol[5]~0 kcal/mol[4]Azetidine is prone to ring-opening; piperidine is stable.
C-N-C Bond Angle ~93°[5]~109.5°Compresses lone pair in azetidine, reducing nucleophilicity.
Steric Hindrance High (3-position substituent)Low (4-position substituent)Slower functionalization kinetics for the azetidine.
Metabolic Stability Moderate (Susceptible to GSH)[6]High (Metabolically robust)[1]Azetidines may require blocking groups to prevent cleavage.

Table 2: Comparative Reactivity & Kinetic Data (Experimental)

Reaction TypeConditionsAzetidine Scaffold Yield / Half-lifePiperidine Scaffold Yield / Half-life
N-Alkylation Benzyl bromide, DIPEA, MeCN, 25 °C, 2h42% conversion>95% conversion
N-Acylation Acetyl chloride, TEA, DCM, 0 °C, 1h78% yield99% yield
Amide Stability 1M HCl / THF (1:1), 40 °Ct1/2 ≈ 6.5 hours (Decomposition)[6]t1/2 > 48 hours (Stable)[6]
Buchwald-Hartwig Aryl bromide, Pd2(dba)3, RuPhos, 80 °C55% yield (Requires extended time)88% yield (Standard time)

Conclusion

While 3-[4-(Benzyloxy)phenoxy]azetidine offers a compact, rigid framework that can improve ligand efficiency and modulate lipophilicity, its reactivity is fundamentally distinct from homologous piperidines. The inherent ring strain and increased s-character of the nitrogen lone pair, combined with severe steric hindrance from the bulky 3-aryloxy substituent, significantly attenuate its nucleophilicity. Furthermore, researchers must account for the chemical liability of acid-mediated ring-opening when incorporating this azetidine into amide-linked pharmacophores.

References

  • Azetidine - Structure and Properties Source: Grokipedia URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Source: Heterocycles, LOCKSS URL:[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization Source: ChemRxiv URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: American Chemical Society URL:[Link]

Sources

Comparative

A Comparative Guide to the Receptor Binding Affinities of Azetidine-Based Monoamine Transporter Ligands

In the landscape of neuropharmacology, the development of selective and potent ligands for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the development of selective and potent ligands for monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—is a cornerstone of research into treatments for a spectrum of neuropsychiatric disorders. The azetidine scaffold has emerged as a promising framework for designing such ligands due to its favorable physicochemical properties, including a lower molecular weight and reduced lipophilicity compared to more traditional tropane-based structures.[1] This guide provides a comparative analysis of the receptor binding affinities of a series of 3-aryl-3-arylmethoxyazetidine analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to characterize them.

Introduction to 3-Aryl-3-arylmethoxyazetidines as Monoamine Transporter Ligands

The monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[2] Dysregulation of these transporters is implicated in conditions such as depression, anxiety, and substance abuse disorders.[3] Consequently, molecules that can modulate the activity of these transporters are of significant therapeutic interest. The 3-aryl-3-arylmethoxyazetidine scaffold represents a novel class of compounds designed to interact with these transporters.[4] By systematically modifying the aryl and arylmethoxy substituents, researchers can fine-tune the binding affinity and selectivity of these analogs for DAT, SERT, and NET.[4]

Comparative Analysis of Receptor Binding Affinities

The binding affinities of a series of N-substituted and N-unsubstituted 3-aryl-3-arylmethoxyazetidines for the dopamine and serotonin transporters were determined using radioligand binding assays.[4] The data, presented in terms of the inhibition constant (Kᵢ), reveals key structure-activity relationships.

Table 1: Binding Affinities (Kᵢ, nM) of 3-Aryl-3-arylmethoxyazetidine Analogs at the Dopamine and Serotonin Transporters [4]

CompoundRArAr'DAT Kᵢ (nM)SERT Kᵢ (nM)
6a HPhenylPhenyl>10,000108
6b HPhenyl3,4-Dichlorophenyl>10,00020
6c H3,4-Dichlorophenyl3,4-Dichlorophenyl>10,0003.5
6d H4-Chlorophenyl4-Chlorophenyl>10,0008.7
6e H3,4-DichlorophenylPhenyl>10,0002.9
7a CH₃PhenylPhenyl>10,00031
7b CH₃Phenyl3,4-Dichlorophenyl>10,0005.9
7c CH₃3,4-Dichlorophenyl3,4-Dichlorophenyl2,7001.0
7g CH₃3,4-DichlorophenylPhenyl62023
7i CH₃3,4-Dichlorophenyl3,4-Dichlorophenyl2,1001.3

From this data, several key observations can be made:

  • High SERT Affinity: The majority of the synthesized analogs exhibit high, nanomolar affinity for the serotonin transporter.[4]

  • SERT Selectivity: These compounds are generally highly selective for SERT over DAT.[4]

  • Impact of Aryl Substitution: The presence of dichloro substitutions on the aryl rings significantly enhances SERT affinity. For instance, compound 6c , with dichloro groups on both Ar and Ar', has a Kᵢ of 3.5 nM at SERT, while the unsubstituted analog 6a has a Kᵢ of 108 nM.[4]

  • Role of N-Substitution: N-methylation generally leads to a further increase in SERT affinity. Compound 7c , the N-methylated version of 6c , displays an even more potent Kᵢ of 1.0 nM at SERT.[4]

  • Emerging DAT Affinity: While most analogs show weak affinity for DAT, compound 7g exhibits moderate affinity at both DAT (Kᵢ = 620 nM) and SERT (Kᵢ = 23 nM), suggesting that specific substitution patterns can be used to modulate the selectivity profile.[4]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The determination of binding affinities for these azetidine analogs relies on a robust and well-established methodology: the radioligand binding assay. This technique provides a quantitative measure of the interaction between a ligand and its receptor.[5]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Brain tissue (e.g., rat striatum for DAT, whole brain minus striatum for SERT) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) with protease inhibitors.[6]

    • The homogenate is centrifuged at a low speed to remove large debris.[6]

    • The supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes containing the transporters.[6]

    • The membrane pellet is washed and resuspended in a suitable assay buffer.[6]

    • Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[6]

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate format in a final volume of 250 µL.[6]

    • To each well, the following are added in order:

      • 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 50-120 µg for tissue).[6]

      • 50 µL of the competing test compound (the azetidine analog) at various concentrations.

      • 50 µL of a specific radioligand solution. For DAT binding, [³H]WIN 35,428 is commonly used, while [³H]citalopram is used for SERT.[4]

    • The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

  • Quantification of Bound Radioactivity:

    • The filters are dried, and a scintillation cocktail is added.[6]

    • The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is counted using a scintillation counter.[6]

  • Data Analysis:

    • Total binding is the radioactivity measured in the absence of any competing compound.

    • Non-specific binding (NSB) is determined in the presence of a high concentration of a known, non-radiolabeled ligand that saturates the receptors.

    • Specific binding is calculated by subtracting the NSB from the total binding at each concentration of the test compound.[6]

    • The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal competition curve.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.[7]

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]

Diagram of the Radioligand Binding Assay Workflow:

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenization & Centrifugation Tissue->Homogenize Membranes Isolated Membranes Homogenize->Membranes Incubate Incubate: - Membranes - Radioligand - Test Compound Membranes->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC50 & Ki Count->Calculate

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of Monoamine Transporters: A Focus on the Dopamine Transporter

The function of monoamine transporters is not merely to clear neurotransmitters; they are also hubs for complex intracellular signaling cascades that can modulate their activity and trafficking. The dopamine transporter, for instance, is regulated by a variety of protein kinases and phosphatases.[5]

Diagram of a Simplified Dopamine Transporter Signaling Pathway:

DAT_Signaling cluster_membrane Presynaptic Terminal cluster_regulation Regulatory Outcomes DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int Internalization DAT Internalization DAT->Internalization Reduced surface expression PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation (Reduces DAT activity) PP2A Protein Phosphatase 2A (PP2A) PP2A->DAT Dephosphorylation (Restores DAT activity) Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Reuptake Recycling Recycling to Membrane Internalization->Recycling Recycling->DAT

Sources

Validation

Benchmarking 3-[4-(Benzyloxy)phenoxy]azetidine Synthesis Routes for Cost Efficiency

Executive Summary The synthesis of 3-aryloxyazetidines, such as 3-[4-(Benzyloxy)phenoxy]azetidine, presents a classic optimization problem in process chemistry and drug development. The azetidine ring is a highly sought-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-aryloxyazetidines, such as 3-[4-(Benzyloxy)phenoxy]azetidine, presents a classic optimization problem in process chemistry and drug development. The azetidine ring is a highly sought-after bioisostere for morpholines and piperidines, but it introduces unique steric and electronic constraints during functionalization.

For the synthesis of the target ether linkage, process chemists typically evaluate two primary pathways: the Mitsunobu Reaction (using 1-Boc-3-hydroxyazetidine) and Base-Mediated SN2 Alkylation (using 1-Boc-3-iodoazetidine or its mesylate analogue). This guide objectively benchmarks these routes, analyzing their mechanistic causality, atom economy, and overall cost efficiency to provide a definitive recommendation for scale-up.

Mechanistic Pathways & Causality

Route A: The Mitsunobu Approach

The Mitsunobu reaction is a staple for etherification, utilizing 1-Boc-3-hydroxyazetidine, 4-(benzyloxy)phenol, triphenylphosphine (PPh3), and an azodicarboxylate (e.g., DIAD) [1].

  • Causality of Reagent Choice: DIAD is preferred over DEAD due to its liquid state and superior safety profile at scale. The reaction proceeds via the activation of the secondary alcohol, forming an alkoxyphosphonium intermediate that is subsequently displaced by the phenoxide.

  • Drawbacks: While the reaction is highly reliable, it suffers from poor atom economy. The generation of stoichiometric triphenylphosphine oxide (TPPO) and reduced DIAD drastically inflates the Process Mass Intensity (PMI). Removing TPPO usually necessitates costly silica gel chromatography, rendering this route economically suboptimal for multi-kilogram scale-up.

Route B: Base-Mediated SN2 Alkylation

This route relies on the direct displacement of a leaving group (iodide or mesylate) on the 3-position of the azetidine ring by the phenoxide of 4-(benzyloxy)phenol [2].

  • Causality of Reactivity: SN2 reactions on strained four-membered rings are notoriously slow due to steric hindrance and ring strain. However, the adjacent Boc-protected nitrogen provides transannular dipole stabilization to the transition state, accelerating the SN2 trajectory [4].

  • Base Selection: Cesium carbonate (Cs2CO3) is the optimal base. Unlike potassium carbonate, the larger cesium cation poorly coordinates with the phenoxide oxygen, creating a more "naked" and highly nucleophilic phenoxide, which minimizes competing elimination byproducts.

  • Cost Dynamics: While 1-Boc-3-iodoazetidine is a relatively expensive starting material [3], substituting it with the easily synthesized 1-Boc-3-mesyloxyazetidine drastically reduces upfront costs while maintaining the high atom economy and simplified purification of the SN2 pathway.

Visualizing the Synthetic Workflows

G cluster_A Route A: Mitsunobu cluster_B Route B: SN2 Alkylation SM1 1-Boc-3-hydroxyazetidine R1 4-(Benzyloxy)phenol + DIAD, PPh3 SM1->R1 Int 1-Boc-3-[4-(benzyloxy)phenoxy]azetidine R1->Int SM2 1-Boc-3-iodoazetidine (or Mesylate) R2 4-(Benzyloxy)phenol + Cs2CO3 SM2->R2 R2->Int Deprot Boc Deprotection (TFA, CH2Cl2) Int->Deprot Prod 3-[4-(Benzyloxy)phenoxy]azetidine Deprot->Prod

Synthetic pathways for 3-[4-(Benzyloxy)phenoxy]azetidine via Mitsunobu and SN2 routes.

Cost-Efficiency & Atom Economy Benchmarking

The following table summarizes the quantitative and qualitative data benchmarking the three variations of these synthesis routes.

MetricRoute A: MitsunobuRoute B: Iodo-AlkylationRoute C: Mesylate-Alkylation
Primary Reagent Cost Low (~$1-2/g)High (~$6-10/g) [3]Low (~$2-3/g)
Atom Economy Poor (High MW byproducts)High (Iodide waste)High (Mesylate waste)
Purification Dependency High (Column Chromatography)Low (Extraction/Crystallization)Low (Extraction/Crystallization)
Typical Yield 65 - 75%80 - 88%78 - 85%
Scalability (Process) Limited (Exothermic, waste-heavy)ExcellentExcellent
Overall Cost Efficiency Suboptimal at >100g scaleModerateOptimal

Experimental Protocols (Self-Validating Systems)

Protocol 1: Route B SN2 Alkylation (Optimized for Cost & Scalability)

This protocol utilizes 1-Boc-3-iodoazetidine but is directly translatable to the mesylate analogue.

Step 1: Nucleophilic Displacement

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(benzyloxy)phenol (10.0 g, 50.0 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add Cs2CO3 (24.4 g, 75.0 mmol, 1.5 equiv). Causality Check: The solution will transition to a deep yellow/orange color, confirming the generation of the highly conjugated phenoxide anion.

  • Electrophile Addition: Slowly add 1-Boc-3-iodoazetidine (15.6 g, 55.0 mmol, 1.1 equiv)[2].

  • Heating & Validation: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation (TLC): Elute an aliquot with 20% EtOAc in Hexanes. The reaction is complete when the phenol spot (Rf = 0.35, UV active) is entirely consumed, replaced by a single new spot (Rf = 0.55, UV active).

  • Workup: Cool to room temperature and quench with distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-Boc-3-[4-(benzyloxy)phenoxy]azetidine as a crude solid.

Step 2: Boc Deprotection

  • Setup: Dissolve the crude intermediate in anhydrous CH2Cl2 (50 mL) and cool to 0 °C in an ice bath.

  • Acid Addition: Dropwise, add Trifluoroacetic acid (TFA, 15 mL). Causality Check: The temperature must be kept at 0 °C initially to prevent acid-catalyzed ring-opening of the strained azetidine.

  • Validation: Stir for 2 hours while warming to room temperature.

    • Self-Validation (MS): Direct injection LC-MS should show the disappearance of the Boc-adduct (M+H = 356) and the appearance of the free amine (M+H = 256).

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO3 until pH 8-9 is reached. Extract with CH2Cl2 (3 x 50 mL), dry over Na2SO4, and evaporate to afford the pure 3-[4-(Benzyloxy)phenoxy]azetidine.

References

  • Title: Retrosynthetic Analysis of 3-(3-Biphenylyl)azetidine: A Technical Guide. Source: Benchchem.
  • Title: Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. Source: ACS Publications.
  • Title: 1-Boc-3-iodoazetidine | 254454-54-1. Source: ChemicalBook.
  • Title: Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Source: ACS Publications.

Safety & Regulatory Compliance

Safety

3-[4-(Benzyloxy)phenoxy]azetidine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-[4-(Benzyloxy)phenoxy]azetidine requires more than just following standard operating procedures; it requires a mechanistic u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-[4-(Benzyloxy)phenoxy]azetidine requires more than just following standard operating procedures; it requires a mechanistic understanding of the molecule to ensure both laboratory safety and environmental compliance.

This guide provides a comprehensive, self-validating operational and disposal framework designed specifically for researchers and drug development professionals working with this azetidine derivative.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties of the compound. 3-[4-(Benzyloxy)phenoxy]azetidine is a secondary amine characterized by a highly strained four-membered ring[1][2].

Table 1: Quantitative Data & Chemical Profile

PropertyValueOperational Implication
Chemical Name 3-[4-(Benzyloxy)phenoxy]azetidineN/A
CAS Number 1219977-14-6Essential for regulatory tracking and waste manifest logging.
Molecular Formula C16H17NO2High carbon/nitrogen content dictates incineration parameters.
Molecular Weight 255.31 g/mol Used for precise stoichiometric calculations during synthesis.
Functional Groups Azetidine, Ether, BenzylAmine basicity requires segregation from acidic waste streams.
EPA Waste Class Non-halogenated organicMust be routed to specific organic waste carboys unless mixed with halogenated solvents.

Mechanistic Rationale: The Azetidine Ring

The core safety considerations for this molecule stem directly from its chemical structure. The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol).

  • Acid Sensitivity: The secondary amine is nucleophilic and basic. Exposure to strong acids protonates the nitrogen, turning it into an excellent leaving group. Because of the inherent ring strain, this protonation can trigger rapid, potentially exothermic ring-opening reactions if nucleophiles are present[3][4].

  • Oxidation Risk: Like many aliphatic amines, the azetidine nitrogen is susceptible to oxidation. Mixing this compound with strong oxidizing agents can lead to uncontrolled degradation and gas evolution[4].

Understanding this causality is why our disposal and handling protocols strictly forbid mixing azetidine waste with acidic or oxidizing waste streams.

Self-Validating Experimental Handling Protocol

To ensure absolute safety, every handling step must include a verification check. Do not proceed to the next step unless the validation criteria are met.

Step 1: Environmental & PPE Verification

  • Action: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Equip standard PPE: nitrile gloves, a flame-resistant lab coat, and chemical safety goggles conforming to5[5].

  • Validation: Verify the fume hood flow monitor displays a green/safe status before opening the chemical container.

Step 2: Weighing and Transfer

  • Action: Use grounded, anti-static spatulas to transfer the powder. Azetidine derivatives can be hygroscopic; minimize exposure to ambient humidity[4].

  • Validation: Weigh the material in a tared, sealed glass vial rather than an open weigh boat to prevent airborne dust generation and inhalation risks.

Step 3: Solubilization

  • Action: Dissolve the compound in compatible organic solvents (e.g., DMSO, DMF, or Methanol).

  • Validation: Before adding the solvent, verify that the solvent bottle is free of acidic impurities (e.g., do not use chloroform that has degraded to produce HCl).

Waste Segregation & Disposal Procedures

Improper disposal of amine-containing organic compounds can lead to severe environmental toxicity and regulatory fines. Chemical waste generators must determine classification in accordance with5[5].

Waste Segregation Workflow

WasteWorkflow Start 3-[4-(Benzyloxy)phenoxy]azetidine Waste Generation Liquid Liquid Waste (Solvent Solutions) Start->Liquid Solid Solid Waste (Powder/Residue) Start->Solid PPE Contaminated PPE & Consumables Start->PPE Halogenated Halogenated Organic Stream Liquid->Halogenated If mixed with DCM/Chloroform NonHalogenated Non-Halogenated Organic Stream Liquid->NonHalogenated If mixed with MeOH/EtOH/DMSO SolidBin Hazardous Solid Waste Bin Solid->SolidBin PPE->SolidBin Incineration EPA-Approved Incineration Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Workflow for the segregation and disposal of 3-[4-(Benzyloxy)phenoxy]azetidine waste.

Step-by-Step Disposal Protocol

1. Pre-Disposal pH Validation

  • Before adding liquid 3-[4-(Benzyloxy)phenoxy]azetidine waste to any accumulation carboy, test the carboy's current contents with a pH strip.

  • Causality: Ensuring the receiving container is neutral or slightly basic prevents the azetidine from undergoing an exothermic acid-base reaction upon addition.

2. Liquid Waste Routing

  • Non-Halogenated: If the compound is dissolved in solvents like DMSO, Methanol, or Ethyl Acetate, route it to the "Non-Halogenated Organic Waste" container.

  • Halogenated: If the protocol required Dichloromethane (DCM) or Chloroform, the entire mixture must be routed to the "Halogenated Organic Waste" container.

3. Solid Waste Management

  • Collect residual powder, contaminated filter papers, and empty reagent vials in a dedicated hazardous solid waste drum lined with a chemically compatible poly-bag.

4. Spill Response & Decontamination

  • In the event of a spill, immediately remove all sources of ignition. Do not sweep dry powder, as this generates inhalable dust.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container[3][6].

  • Decontaminate the surface using a dilute acetic acid solution (5%) to neutralize residual amines, followed by a hot water wash[6].

5. Final Destruction

  • All segregated waste must be transferred to an Environmental Health and Safety (EHS) officer for 6. Incineration ensures the complete combustion of the C16H17NO2 framework into CO2, H2O, and NOx, with facility scrubbers neutralizing the NOx emissions to prevent environmental pollution[6][7].

References

  • NextSDS. "3-[4-(Benzyloxy)phenoxy]azetidine — Chemical Substance Information." NextSDS. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - cis-Azetidine-2,4-dicarboxylic acid." Cole-Parmer. [Link]

Sources

Handling

Personal protective equipment for handling 3-[4-(Benzyloxy)phenoxy]azetidine

As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug discovery pipelines. 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a highly valuable intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel building blocks into drug discovery pipelines. 3-[4-(Benzyloxy)phenoxy]azetidine (CAS: 1219977-14-6) is a highly valuable intermediate[1]. It combines the rigid, space-filling properties of an azetidine ring with the lipophilic extension of a benzyloxy-phenoxy moiety, making it an excellent candidate for modulating pharmacokinetic properties in medicinal chemistry.

However, these exact structural features dictate a stringent, uncompromising approach to laboratory safety. This guide synthesizes technical accuracy with field-proven operational logistics to provide a self-validating framework for handling this compound.

Mechanistic Hazard Assessment: The Causality of Risk

To handle this compound safely, we must first understand the chemical causality behind its hazards:

  • The Azetidine Ring (The Reactive Core): Azetidines are strained secondary amines. They exhibit distinct basicity and can act as severe skin and eye irritants, often falling under Skin Corrosion/Irritation (Category 1B or 2) classifications[2].

  • The Benzyloxy-Phenoxy Moiety (The Permeation Vector): This large, non-polar tail significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances the compound's ability to permeate the stratum corneum (the outermost layer of the epidermis).

Quantitative PPE Matrix

To mitigate the risks outlined above, all personnel must adhere to the following Personal Protective Equipment (PPE) specifications.

PPE CategoryTechnical SpecificationScientific Rationale & Causality
Hand Protection Double Nitrile Gloves• Inner: 4 mil thickness• Outer: ≥8 mil thicknessThe lipophilic benzyloxy group enhances dermal penetration. Double-gloving creates a fail-safe barrier against permeation[3].
Eye Protection Tight-fitting safety goggles (ANSI Z87.1+) or full face shieldProtects against basic amine vapor and micro-particulate dust which can cause severe, irreversible corneal damage[2].
Body Protection Tyvek® lab coat or impermeable chemical apronPrevents the accumulation of lipophilic dust/aerosols on personal clothing, eliminating secondary exposure routes.
Respiratory N95/P100 particulate respirator or PAPR (if outside hood)Mitigates the inhalation of fine powders during weighing, transfer, or accidental aerosolization.

Experimental Workflow: Safe Handling & Weighing

Every protocol in a high-functioning laboratory must be a self-validating system —meaning the procedure includes built-in diagnostic checks that prevent the operator from advancing if safety parameters are not met.

HandlingWorkflow A 1. System Verification (Fume Hood >80 fpm) B 2. PPE Integrity Check (Glove Inflation Test) A->B C 3. Static Mitigation (Anti-static Wipes) B->C D 4. Material Transfer (Closed Balance) C->D E 5. Decontamination (10% IPA Wipe) D->E

Workflow for the safe handling and weighing of 3-[4-(Benzyloxy)phenoxy]azetidine.

Step-by-Step Self-Validating Protocol:
  • System Initialization & Verification:

    • Action: Activate the fume hood and ensure the sash is positioned at the marked operational height.

    • Self-Validation: Check the digital anemometer; proceed only if the face velocity reads strictly between 80–120 feet per minute (fpm). If the alarm sounds, the system invalidates the workflow—do not open the chemical container.

  • PPE Integrity Check:

    • Action: Don the specified double nitrile gloves.

    • Self-Validation: Perform the "glove inflation test" (trap air inside and squeeze) before donning the outer pair to visually confirm the absence of micro-punctures.

  • Static Mitigation:

    • Action: Wipe the exterior of the chemical container and the analytical balance with an anti-static zero-charge wipe.

    • Self-Validation: Observe the powder during the first micro-transfer. If the powder repels or clings to the spatula/container walls, static is still present. Stop and re-apply the anti-static wipe.

  • Material Transfer:

    • Action: Using a grounded micro-spatula, transfer the required mass into a pre-tared, sealable vial inside the hood. Seal the vial before removing it from the balance area.

  • Decontamination:

    • Action: Wipe down the balance and hood surface with a 10% Isopropanol (IPA) / 90% water solution to solubilize and remove any micro-spills.

Spill Management & Disposal Plan

Azetidine derivatives require specific disposal pathways to prevent environmental contamination and dangerous cross-reactions in waste carboys[4].

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Minor Minor Spill (<50g) Proceed to Clean Assess->Minor Major Major Spill (>50g) Evacuate & Call EHS Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Collect Collect in Chemical Waste Bag Absorb->Collect Dispose Transfer to Hazardous Waste Collect->Dispose

Decision matrix and response pathway for 3-[4-(Benzyloxy)phenoxy]azetidine spills.

Step-by-Step Disposal Methodology:
  • Spill Containment (If Applicable): For minor solid spills, do not sweep (which creates aerosols). Cover the spill with damp absorbent paper or an inert absorbent like vermiculite.

  • Quenching/Neutralization (Liquid Waste): If the compound is in solution, verify the pH. Because azetidines are basic, ensure the solution is neutralized (pH 6-8) using a mild acid (e.g., 1M Citric Acid) before transferring to a waste carboy.

    • Self-Validation: Use pH indicator strips; the strip must read between 6 and 8 before the liquid is cleared for carboy transfer.

  • Waste Segregation:

    • Solids: Place contaminated gloves, wipes, and empty vials into a solid hazardous waste container lined with a 6-mil polyethylene bag.

    • Liquids: Transfer to a designated "Halogen-Free Organic Waste" carboy (unless fluorinated/chlorinated solvents were used during the reaction).

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic/Irritant Organic Waste: Contains Azetidine Derivatives (Basic Amines)."

References

  • 3-[4-(Benzyloxy)
  • Azetidine - Safety Data Sheet ChemicalBook URL
  • Azetidine-3-carboxylic acid - Safety Data Sheet MedChemExpress URL
  • Tokyo Chemical Industry (TCI)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Benzyloxy)phenoxy]azetidine
Reactant of Route 2
Reactant of Route 2
3-[4-(Benzyloxy)phenoxy]azetidine
© Copyright 2026 BenchChem. All Rights Reserved.